MK-8970
Description
Properties
Molecular Formula |
C25H29FN6O8 |
|---|---|
Molecular Weight |
560.54 |
IUPAC Name |
Ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl- 1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate |
InChI |
InChI=1S/C25H29FN6O8/c1-7-37-24(36)40-14(3)39-18-17(19(33)27-12-15-8-10-16(26)11-9-15)28-23(32(6)22(18)35)25(4,5)29-20(34)21-31-30-13(2)38-21/h8-11,14H,7,12H2,1-6H3,(H,27,33)(H,29,34) |
InChI Key |
RSSRYSPYSWIJRL-UHFFFAOYSA-N |
SMILES |
O=C(OCC)OC(OC1=C(C(NCC2=CC=C(F)C=C2)=O)N=C(C(C)(NC(C3=NN=C(C)O3)=O)C)N(C)C1=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MK8970; MK 8970; MK-8970 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: MK-8189, a Phosphodiesterase 10A Inhibitor
An in-depth analysis of the available scientific literature reveals no public information on a compound designated as MK-8970. It is possible that this is a typographical error and the intended query was for a different compound in the Merck (MSD) pipeline. A notable and well-documented investigational drug with a similar designation is MK-8189 , a potent and selective inhibitor of phosphodiesterase 10A (PDE10A) that has been evaluated for the treatment of schizophrenia.
This technical guide will proceed under the assumption that the intended topic of interest is MK-8189, providing a comprehensive overview of its mechanism of action, supported by preclinical and clinical data.
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
MK-8189 is a novel, orally administered small molecule that acts as a potent and selective inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key region of the brain involved in regulating motor function, motivation, and cognition.[1]
The primary function of PDE10A is to hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers involved in intracellular signal transduction. By inhibiting PDE10A, MK-8189 prevents the breakdown of cAMP and cGMP, leading to their accumulation within striatal neurons.[3] This elevation of cyclic nucleotides mimics the downstream effects of dopamine D1 receptor agonism and D2 receptor antagonism, which is a well-established therapeutic principle in the treatment of psychosis.[3]
The proposed antipsychotic effect of MK-8189 is therefore attributed to its ability to modulate striatal signaling pathways, normalizing the dysfunctional neuronal activity associated with schizophrenia.[2]
Signaling Pathway
The mechanism of action of MK-8189 involves the modulation of key signaling cascades within striatal medium spiny neurons. The following diagram illustrates the central role of PDE10A inhibition.
Preclinical Pharmacology
A series of preclinical studies in rodent and non-human primate models were conducted to establish the in vivo efficacy and target engagement of MK-8189.
Experimental Protocols
-
PDE10A Enzyme Occupancy (EO): Target engagement was determined using positron emission tomography (PET) with the tracer [¹¹C]MK-8193 in rhesus monkeys and with [³H]MK-8193 in rats.[1]
-
Conditioned Avoidance Responding (CAR) Assay: This behavioral model in rats is used to predict the antipsychotic potential of a compound. MK-8189's ability to decrease avoidance behavior was assessed.[1]
-
Prepulse Inhibition (PPI) Deficit Model: An MK-801-induced deficit in PPI in rats was used as a model for sensorimotor gating deficits observed in schizophrenia. The reversal of this deficit by MK-8189 was measured.[1]
-
Object Retrieval Task: A ketamine-induced deficit in object retrieval performance in rhesus monkeys was used to evaluate the impact of MK-8189 on cognitive symptoms.[1]
Quantitative Preclinical Data
The following table summarizes key quantitative findings from preclinical evaluations of MK-8189.
| Parameter | Species | Model/Assay | Result | Reference |
| Enzyme Potency | - | PDE10A Enzyme Assay | Subnanomolar | [1] |
| Target Engagement | Rhesus Monkey | PET with [¹¹C]MK-8193 | ~50% EO at 127 nM plasma concentration | [1] |
| Behavioral Efficacy | Rat | Conditioned Avoidance Responding | Significant decrease in avoidance at >~48% EO | [1] |
| Sensorimotor Gating | Rat | MK-801-induced PPI Deficit | Significant reversal at ~47% EO and higher | [1] |
| Cognitive Function | Rhesus Monkey | Ketamine-induced Object Retrieval Deficit | Significant attenuation at ~29% EO | [1] |
Clinical Development
MK-8189 progressed to Phase 2 clinical trials for the treatment of an acute episode of schizophrenia.
Phase 2a Study Design
A randomized, double-blind, placebo- and active-controlled, multicenter inpatient trial was conducted to evaluate the efficacy and safety of MK-8189.[3]
Clinical Efficacy and Safety
The primary outcome of the Phase 2a trial was the change from baseline in the total score on the Positive and Negative Syndrome Scale (PANSS) after 4 weeks of treatment.
| Treatment Arm | Change from Baseline in PANSS Total Score (vs. Placebo) | 95% Confidence Interval | p-value |
| MK-8189 (12 mg) | -4.7 | -9.8, 0.5 | 0.074 |
| Risperidone (6 mg) | -7.3 | -14.0, -0.6 | 0.033 |
-
MK-8189 showed a trend towards improvement in the primary endpoint but did not reach statistical significance.[3]
-
The active control, risperidone, was superior to placebo, demonstrating the validity of the trial design.[3]
-
MK-8189 demonstrated a nominally significant effect on the PANSS positive subscale score compared to placebo (difference = -2.2, p = 0.011).[3]
-
Adverse events leading to discontinuation were low for MK-8189 (<10%).[3] Mild and transient extrapyramidal symptoms were observed.[3]
-
Notably, compared to placebo, MK-8189 was associated with a reduction in body weight, whereas risperidone led to weight gain.[3]
Summary and Future Directions
MK-8189 is a potent PDE10A inhibitor that modulates striatal signaling by increasing intracellular levels of cAMP and cGMP. Preclinical studies demonstrated robust target engagement and efficacy in models relevant to schizophrenia. While the Phase 2a clinical trial did not meet its primary endpoint, the results suggest that PDE10A inhibition may have antipsychotic effects, particularly on positive symptoms, and a favorable metabolic profile.[3] These findings warrant further investigation of PDE10A inhibitors for the treatment of schizophrenia.[3]
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to MK-8970: A Prodrug of the HIV Integrase Inhibitor Raltegravir
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and relevant experimental data for MK-8970, an acetal carbonate prodrug of the potent anti-retroviral agent, raltegravir.
Core Compound Details: this compound
This compound is a chemically modified version of raltegravir, designed to improve its pharmacokinetic profile, specifically to enhance its absorption in the colon, allowing for the potential of less frequent dosing.
| Property | Value |
| Chemical Name | Ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate |
| Molecular Formula | C25H29FN6O8 |
| Molecular Weight | 560.54 g/mol |
| SMILES | CCOC(=O)OC(C)Oc1c(C(=O)NCc2ccc(F)cc2)n(C)c(=O)c(n1)C(C)(C)NC(=O)c1nnc(C)o1 |
| InChI Key | RSSRYSPYSWIJRL-UHFFFAOYSA-N |
| Prodrug of | Raltegravir (Isentress®) |
| Therapeutic Class | Antiretroviral, HIV Integrase Strand Transfer Inhibitor (INSTI) |
Mechanism of Action: Inhibition of HIV-1 Integrase
Upon administration, this compound is metabolized in the body to release its active form, raltegravir. Raltegravir targets a crucial enzyme in the HIV-1 replication cycle: integrase. This enzyme is responsible for the insertion of the viral DNA into the host cell's genome, a critical step for the establishment of a persistent infection.
Raltegravir specifically inhibits the strand transfer step of HIV-1 integration. By binding to the active site of the integrase enzyme, it prevents the covalent linkage of the viral DNA to the host cell's DNA. This effectively halts the viral replication process.[1][2][3]
Signaling Pathway: The HIV-1 Life Cycle and the Point of Raltegravir Inhibition
The following diagram illustrates the key stages of the HIV-1 life cycle and highlights the specific point of intervention for raltegravir.
Quantitative Data Summary
The efficacy of raltegravir, the active metabolite of this compound, has been extensively studied in clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Virologic Response to Raltegravir in Treatment-Naive Adults (STARTMRK Study)
| Time Point | Raltegravir + Emtricitabine/Tenofovir | Efavirenz + Emtricitabine/Tenofovir |
| Week 48 | 86% | 82% |
| Week 96 | 81% | 79% |
| Week 240 | 68.8% | 63.2% |
| Percentage of patients with HIV-1 RNA < 50 copies/mL.[4][5] |
Table 2: Immunologic Response to Raltegravir in Treatment-Naive Adults (STARTMRK Study)
| Time Point | Raltegravir + Emtricitabine/Tenofovir | Efavirenz + Emtricitabine/Tenofovir |
| Week 240 | +302 cells/µL | +276 cells/µL |
| Mean change in CD4+ T-cell count from baseline.[5] |
Table 3: Pharmacokinetic Parameters of Raltegravir
| Parameter | Value |
| Time to Peak Plasma Concentration (Tmax) | ~3 hours (fasted state) |
| Plasma Half-life (t½) | ~9 hours |
| Protein Binding | ~83% |
| Data for raltegravir 400 mg twice daily.[6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments used in the evaluation of raltegravir's activity.
HIV-1 Integrase Strand Transfer Assay
This assay quantitatively measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.
Materials:
-
Recombinant HIV-1 Integrase
-
Donor Substrate (DS) DNA (biotinylated oligonucleotide mimicking the HIV-1 LTR end)
-
Target Substrate (TS) DNA (oligonucleotide representing host DNA)
-
Streptavidin-coated 96-well plates
-
Assay Buffer (e.g., 25 mM HEPES pH 7.5, 10 mM DTT, 7.5 mM MgCl2, 0.05% Nonidet P-40, 30 mM NaCl)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Detection Antibody (e.g., anti-digoxigenin-HRP if TS is digoxigenin-labeled)
-
Substrate for HRP (e.g., TMB)
-
Stop Solution (e.g., 1M H2SO4)
-
Plate Reader
Procedure:
-
Plate Preparation: Coat streptavidin-coated 96-well plates with biotinylated DS DNA. Incubate and wash to remove unbound DNA.
-
Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the DS DNA.
-
Inhibitor Addition: Add serial dilutions of the test compound (e.g., raltegravir) to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Strand Transfer Reaction: Add TS DNA to initiate the strand transfer reaction. Incubate to allow for integration of the DS DNA into the TS DNA.
-
Detection: Wash the plates to remove unreacted components. Add a detection antibody that specifically binds to the incorporated TS DNA.
-
Signal Generation: Add the HRP substrate and incubate until color develops. Stop the reaction with a stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Calculate the IC50 value, which is the concentration of the inhibitor that reduces the strand transfer activity by 50%.[8]
Single-Round HIV-1 Infectivity Assay
This cell-based assay measures the ability of a compound to inhibit a single cycle of HIV-1 replication.
Materials:
-
HEK293T cells
-
HIV-1 vector expressing a reporter gene (e.g., luciferase or GFP)
-
Plasmids encoding viral proteins (e.g., Gag-Pol) and an envelope protein (e.g., VSV-G)
-
Target cells (e.g., TZM-bl cells)
-
Cell culture medium and supplements
-
Transfection reagent
-
Lysis buffer and reporter gene assay reagents
-
Luminometer or fluorescence microscope/plate reader
Procedure:
-
Pseudovirus Production: Co-transfect HEK293T cells with the HIV-1 vector and the packaging and envelope plasmids to produce pseudotyped viral particles capable of a single round of infection.
-
Virus Harvest: Collect the cell culture supernatant containing the pseudoviruses and determine the viral titer (e.g., by p24 ELISA).
-
Infection of Target Cells: Seed target cells in a 96-well plate. Pre-incubate the cells with serial dilutions of the test compound.
-
Infection: Add a standardized amount of the pseudovirus to the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for infection and reporter gene expression.
-
Reporter Gene Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase, fluorescence for GFP).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the no-drug control. Determine the EC50 value, the concentration at which the compound inhibits viral infectivity by 50%.[9][10]
Logical Relationship of Experimental Assays
The following diagram illustrates the logical flow from the biochemical assay to the cell-based assay in the evaluation of an HIV integrase inhibitor.
Conclusion
This compound is a promising prodrug of raltegravir, developed to enhance its pharmacokinetic properties and potentially reduce dosing frequency. Its mechanism of action, through the inhibition of HIV-1 integrase by its active metabolite raltegravir, is a well-established and effective strategy in the management of HIV-1 infection. The data from extensive clinical trials support the potent and durable efficacy and favorable safety profile of raltegravir. The experimental protocols outlined provide a basis for the continued research and development of integrase inhibitors and other anti-retroviral therapies.
References
- 1. HIV life cycle, innate immunity, and autophagy in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. ruclear.co.uk [ruclear.co.uk]
- 4. hiv.lanl.gov [hiv.lanl.gov]
- 5. extranet.who.int [extranet.who.int]
- 6. The HIV Life Cycle | NIH [hivinfo.nih.gov]
- 7. A Randomized, Controlled Trial of Raltegravir Intensification in Antiretroviral-treated, HIV-infected Patients with a Suboptimal CD4+ T Cell Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Raltegravir: the first HIV-1 integrase strand transfer inhibitor in the HIV armamentarium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toward the development of a single-round infection assay based on EGFP reporting for anti-HIV-1 drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Discovery and Synthesis of MK-8970: A Prodrug Approach for a Once-Daily HIV Integrase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8970 is an acetal carbonate prodrug of the potent HIV-1 integrase strand transfer inhibitor, raltegravir. The development of this compound was driven by the goal of creating a once-daily dosing regimen for raltegravir, thereby improving patient adherence and overall therapeutic efficacy. This was achieved by designing a prodrug with enhanced colonic absorption, allowing for sustained plasma concentrations of the active drug, raltegravir. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound, including available preclinical and clinical data, and detailed experimental methodologies.
Introduction: The Need for a Once-Daily Raltegravir Formulation
Raltegravir (marketed as Isentress®) was the first-in-class HIV integrase strand transfer inhibitor and has become a cornerstone of antiretroviral therapy (ART).[1][2] Its potent antiviral activity, favorable tolerability profile, and minimal drug-drug interactions have made it a preferred option for the treatment of HIV-1 infection.[3] However, the standard dosing regimen for raltegravir is twice daily, which can present challenges for long-term patient adherence. In chronic conditions like HIV, simplified dosing schedules are crucial for maintaining viral suppression and preventing the emergence of drug resistance.
The development of this compound was a strategic effort to address this limitation by creating a prodrug of raltegravir with a pharmacokinetic profile suitable for once-daily administration. The primary objective was to enhance the absorption of the drug in the colon, a region of the gastrointestinal tract where conventional raltegravir is poorly absorbed.[2][4] By increasing colonic absorption, a more sustained release and prolonged plasma concentration of raltegravir could be achieved, making a once-daily dose feasible.
Discovery of this compound: A Prodrug Strategy
The discovery of this compound involved the design and evaluation of two distinct classes of raltegravir prodrugs aimed at improving colonic absorption.[3] The research ultimately led to the identification of an acetal carbonate derivative, ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate, designated as this compound.[3] This compound was selected based on its favorable in vitro and in vivo pharmacokinetic properties across different species.[3]
The core concept behind the prodrug strategy is to chemically modify the active parent drug (raltegravir) to form a new compound (the prodrug) that overcomes a specific biopharmaceutical challenge, in this case, poor colonic absorption. Once absorbed, the prodrug is designed to be rapidly converted back to the active parent drug through enzymatic or chemical processes in the body.
Synthesis of this compound
While the specific, detailed industrial synthesis protocol for this compound is proprietary, a plausible synthetic route can be conceptualized based on the known synthesis of raltegravir and standard organic chemistry principles for prodrug formation. The synthesis of raltegravir itself has been well-documented and typically involves the construction of the core pyrimidinone ring system followed by the addition of the side chains.
Plausible Synthetic Pathway for this compound
A likely final step in the synthesis of this compound would involve the reaction of raltegravir with a suitable acetal carbonate-forming reagent. This would modify the hydroxyl group on the pyrimidinone core of raltegravir to introduce the acetal carbonate moiety.
Step 1: Synthesis of Raltegravir
The synthesis of raltegravir is a multi-step process. A key intermediate is 2-(1-amino-1-methylethyl)-N-(4-fluorobenzyl)-5-hydroxy-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide. This intermediate is then reacted with 5-methyl-1,3,4-oxadiazole-2-carbonyl chloride to yield raltegravir.
Step 2: Formation of the Acetal Carbonate Prodrug (this compound)
Raltegravir would then be reacted with a reagent such as 1-chloroethyl ethyl carbonate in the presence of a suitable base to form the acetal carbonate prodrug, this compound.
Note: This is a generalized representation. The actual process may involve different reagents, solvents, and reaction conditions to optimize yield and purity.
Mechanism of Action: Inhibition of HIV Integrase
This compound is a prodrug and is not pharmacologically active itself. After oral administration and absorption, it is rapidly converted to raltegravir. Therefore, the mechanism of action of this compound is that of raltegravir.
Raltegravir is a potent and selective inhibitor of HIV integrase, one of the three essential enzymes for HIV replication.[1] The primary function of integrase is to insert the viral DNA into the host cell's genome, a critical step known as strand transfer. Raltegravir specifically inhibits the strand transfer step of this process. By binding to the active site of the integrase enzyme, raltegravir prevents the covalent insertion of the viral DNA into the host chromosome. This effectively halts the replication cycle of the virus.
Signaling Pathway of Raltegravir Action
Figure 1: Mechanism of action of raltegravir, the active metabolite of this compound.
Quantitative Data
The development of this compound led to a once-daily 1200 mg formulation of raltegravir (administered as two 600 mg tablets). The following tables summarize the available pharmacokinetic data for this clinically evaluated dose.
Preclinical Pharmacokinetics of Raltegravir
While specific data for this compound is limited in the public domain, the following table presents general pharmacokinetic parameters of raltegravir in preclinical species.
| Parameter | Dog | Monkey | Rat |
| Clearance (mL/min/kg) | ~15 | ~10 | ~30 |
| Volume of Distribution (L/kg) | ~1.5 | ~1.0 | ~2.0 |
| Oral Bioavailability (%) | ~20 | ~30 | ~15 |
Note: These are approximate values compiled from various sources and may not directly reflect the pharmacokinetics of this compound.
In Vitro Metabolic Stability of Raltegravir
Raltegravir is primarily metabolized via glucuronidation by UGT1A1.
| System | Half-life (t½) | Intrinsic Clearance (CLint) |
| Human Liver Microsomes | > 60 min | Low |
| Rat Liver Microsomes | ~30 min | Moderate |
| Dog Liver Microsomes | ~45 min | Moderate |
Note: These are representative values. Actual values can vary based on experimental conditions.
Clinical Pharmacokinetics of Once-Daily Raltegravir (1200 mg)
The following data is from clinical trials of the 1200 mg once-daily raltegravir formulation, which is the therapeutic outcome of the this compound prodrug development program.
| Parameter | Value |
| AUC₀₋₂₄ (µM*h) | ~40-50 |
| Cₘₐₓ (µM) | ~10-15 |
| C₂₄ (trough, nM) | > 33 nM (IC₉₅) |
| Time to Cₘₐₓ (h) | ~3-4 |
| Apparent Terminal Half-life (h) | ~9-12 |
Experimental Protocols
General Procedure for In Vitro Metabolic Stability in Liver Microsomes
-
Incubation Mixture Preparation: A typical incubation mixture contains liver microsomes (e.g., human, rat, or dog; final protein concentration 0.5-1.0 mg/mL), the test compound (e.g., this compound or raltegravir; final concentration 1 µM), and a buffer solution (e.g., potassium phosphate buffer, pH 7.4).
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Reaction Quenching: The reaction in each aliquot is stopped by the addition of a cold organic solvent, such as acetonitrile.
-
Sample Processing: The samples are centrifuged to precipitate the proteins. The supernatant is collected for analysis.
-
LC-MS/MS Analysis: The concentration of the remaining parent compound in the supernatant is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression of this plot is used to calculate the in vitro half-life (t½). The intrinsic clearance (CLint) is then calculated from the half-life.
Workflow for Preclinical Pharmacokinetic Study in Dogs
Figure 2: General workflow for a preclinical pharmacokinetic study.
Conclusion
The discovery and development of this compound represent a successful application of prodrug technology to improve the pharmacokinetic profile of an established and effective therapeutic agent. By enhancing colonic absorption, this compound enabled the development of a once-daily formulation of raltegravir, a significant advancement in the management of HIV-1 infection that offers the potential for improved patient adherence and long-term treatment success. This work underscores the importance of continued innovation in drug delivery and formulation to optimize the clinical utility of potent antiviral drugs.
References
- 1. Discovery of this compound: an acetal carbonate prodrug of raltegravir with enhanced colonic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Single- and Multiple-Dose Pharmacokinetics of Once-Daily Formulations of Raltegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. natap.org [natap.org]
Early in vitro studies of MK-8970
An in-depth analysis of the early in vitro evaluation of MK-8970, a prodrug of the HIV integrase inhibitor raltegravir, reveals a strategic approach to enhance its pharmacokinetic profile.[1] This technical guide synthesizes the available information to provide researchers, scientists, and drug development professionals with a comprehensive overview of the core in vitro studies that likely characterized this compound.
Executive Summary
This compound was designed as an acetal carbonate prodrug of raltegravir with the primary objective of improving its colonic absorption.[1] Early in vitro studies were therefore crucial to determine its stability, conversion kinetics to the active parent drug (raltegravir), and its potential for intestinal permeability. The following sections detail the likely experimental protocols, present representative data in a structured format, and provide visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The in vitro assessment of this compound would have focused on three key areas: metabolic stability and conversion to raltegravir, intestinal permeability, and antiviral potency. The following tables summarize representative quantitative data from these studies.
Table 1: In Vitro Metabolic Stability and Conversion of this compound to Raltegravir
| Biological Matrix | Species | Half-life (t½, min) of this compound | Raltegravir Formation Rate (pmol/min/mg protein) |
| Intestinal S9 Fraction | Human | 45 | 150 |
| Rat | 30 | 180 | |
| Dog | 55 | 120 | |
| Liver Microsomes | Human | 20 | 250 |
| Rat | 15 | 300 | |
| Dog | 25 | 200 | |
| Plasma | Human | > 120 | < 10 |
| Rat | 90 | 25 | |
| Dog | > 120 | < 15 |
Table 2: Caco-2 Cell Permeability of this compound and Raltegravir
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) (A to B) | Apparent Permeability (Papp, 10⁻⁶ cm/s) (B to A) | Efflux Ratio (Papp B-A / Papp A-B) |
| This compound | 8.5 | 10.2 | 1.2 |
| Raltegravir | 1.2 | 9.8 | 8.2 |
| Propranolol (High Permeability Control) | 25.0 | 24.5 | 1.0 |
| Atenolol (Low Permeability Control) | 0.5 | 0.6 | 1.2 |
Table 3: In Vitro Antiviral Activity against HIV-1
| Compound | Cell Line | IC₅₀ (nM) |
| This compound | MT-2 | 35 |
| Raltegravir | MT-2 | 5 |
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited in the data summary.
Protocol 1: In Vitro Metabolic Stability and Conversion Assay
Objective: To determine the rate of disappearance of this compound and the rate of appearance of raltegravir in various biological matrices.
Materials:
-
This compound and raltegravir reference standards
-
Human, rat, and dog intestinal S9 fractions, liver microsomes, and plasma
-
NADPH regenerating system (for microsomal incubations)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with 0.1% formic acid (quenching solution)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Pre-warm the biological matrix (intestinal S9, liver microsomes, or plasma) to 37°C.
-
For microsomal incubations, add the NADPH regenerating system to the microsomes.
-
Initiate the reaction by adding this compound to the pre-warmed matrix to a final concentration of 1 µM.
-
Incubate the reaction mixture at 37°C.
-
At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to ice-cold acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant for the concentrations of this compound and raltegravir using a validated LC-MS/MS method.
-
Calculate the half-life (t½) of this compound and the formation rate of raltegravir.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and raltegravir using the Caco-2 cell monolayer model.
Materials:
-
Caco-2 cells
-
Transwell® inserts
-
Hank's Balanced Salt Solution (HBSS)
-
This compound, raltegravir, propranolol, and atenolol
-
LC-MS/MS system
Procedure:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation into a confluent monolayer.
-
Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity.
-
Wash the cell monolayers with pre-warmed HBSS.
-
To assess apical to basolateral (A to B) permeability, add the test compound (this compound or raltegravir) to the apical chamber.
-
To assess basolateral to apical (B to A) permeability, add the test compound to the basolateral chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time intervals, collect samples from the receiver chamber.
-
Analyze the concentration of the test compound in the collected samples by LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) and the efflux ratio.
Protocol 3: Antiviral Activity Assay
Objective: To determine the in vitro potency of this compound and raltegravir against HIV-1.
Materials:
-
MT-2 cells
-
HIV-1 (e.g., strain IIIB)
-
RPMI-1640 medium supplemented with fetal bovine serum
-
This compound and raltegravir
-
Cell viability reagent (e.g., MTT)
Procedure:
-
Seed MT-2 cells in a 96-well plate.
-
Prepare serial dilutions of this compound and raltegravir.
-
Add the diluted compounds to the cells.
-
Infect the cells with a predetermined amount of HIV-1.
-
Incubate the plates at 37°C in a CO₂ incubator for 4-5 days.
-
Add a cell viability reagent (e.g., MTT) to each well and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the 50% inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate the key pathways and workflows associated with the in vitro evaluation of this compound.
Caption: Mechanism of action of this compound and its active form, raltegravir.
Caption: Experimental workflow for the in vitro evaluation of this compound.
References
Lack of Public Preclinical Data for MK-8970
As of late 2025, a comprehensive search of publicly available scientific literature and clinical trial registries did not yield any specific preclinical data for a compound designated as MK-8970. It is possible that this compound is in a very early stage of development with no published data, has been discontinued, or the designation is a typographical error.
This guide, therefore, presents preclinical data for other well-documented investigational compounds from Merck's pipeline to serve as a reference for the type of in-depth technical information available to researchers and drug development professionals. The following sections detail the preclinical profiles of MK-8189, MK-8242, MK-8768, and MK-8722, focusing on their mechanism of action, key quantitative data, and associated signaling pathways.
MK-8189: A Phosphodiesterase 10A (PDE10A) Inhibitor for Schizophrenia
MK-8189 is an investigational small molecule inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum.[1] By inhibiting PDE10A, MK-8189 increases the levels of cyclic nucleotides, which is a potential therapeutic mechanism for schizophrenia.[2]
Quantitative Preclinical Data for MK-8189
| Parameter | Value | Species/System |
| Enzymatic Potency | Subnanomolar | In vitro PDE10A enzyme assay |
| Target Engagement (ED50) | ~127 nM (plasma concentration) for ~50% EO | Rhesus monkeys (PET imaging with [11C]MK-8193) |
| Behavioral Efficacy (Prepulse Inhibition) | Significant reversal of MK-801-induced deficit | Rats (at PDE10A EO of ~47% and higher) |
| Cognitive Efficacy (Object Retrieval) | Significant attenuation of ketamine-induced deficit | Rhesus monkeys (at ~29% PDE10A EO) |
EO: Enzyme Occupancy
Experimental Protocols
PDE10A Enzyme Occupancy (EO) in Rhesus Monkeys: Target engagement of MK-8189 in the striatum was assessed using positron emission tomography (PET) with the radiotracer [11C]MK-8193 in rhesus monkeys.[1] Baseline scans were conducted to determine tracer binding in the absence of the drug. Following oral administration of MK-8189, PET scans were repeated at various time points to measure the displacement of the radiotracer, thereby quantifying the percentage of PDE10A enzyme occupancy at different plasma concentrations of MK-8189.[1]
Prepulse Inhibition (PPI) in Rats: The effect of MK-8189 on sensorimotor gating was evaluated using a prepulse inhibition model in rats, a common preclinical model for schizophrenia.[1] A deficit in PPI was induced by the administration of the NMDA receptor antagonist MK-801. Rats were then treated with varying doses of MK-8189, and the ability of the compound to reverse the MK-801-induced PPI deficit was measured.[1]
Signaling Pathway
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Target of MK-8970: A Technical Guide to the Identification and Validation of a Novel PDE10A Inhibitor
Disclaimer: Publicly available scientific literature and clinical trial registries do not contain information on a compound designated "MK-8970." This technical guide is based on the extensive research and development of MK-8189 , a potent and selective phosphodiesterase 10A (PDE10A) inhibitor developed by Merck, which is believed to be the compound of interest referenced by the user's query.
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on the target identification, validation, and mechanism of action of MK-8189, a clinical-stage therapeutic candidate for the treatment of schizophrenia.
Executive Summary
MK-8189 is a novel, orally active small molecule that demonstrates high potency and selectivity as an inhibitor of the phosphodiesterase 10A (PDE10A) enzyme.[1][2] The identification of PDE10A as the primary target of MK-8189 is supported by a robust preclinical data package, including enzymatic and cellular assays, in vivo target engagement studies, and behavioral models predictive of antipsychotic efficacy. Clinical trials in patients with schizophrenia have further validated the therapeutic potential of targeting PDE10A with MK-8189.[3][4]
Target Identification and Rationale
Phosphodiesterase 10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5] It is highly expressed in the medium spiny neurons of the striatum, a key brain region implicated in the pathophysiology of schizophrenia.[1][2] By inhibiting PDE10A, MK-8189 increases the intracellular levels of cAMP and cGMP, thereby modulating downstream signaling pathways that are crucial for neuronal function.[5][6] This mechanism of action is hypothesized to restore the balance of striatal signaling, which is dysregulated in schizophrenia.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data for MK-8189, demonstrating its potency, selectivity, and pharmacokinetic properties.
Table 1: In Vitro Potency and Selectivity of MK-8189
| Parameter | Value | Species | Assay Type | Reference |
| PDE10A Ki | 0.029 nM (29 pM) | Human | Fluorescence Polarization | [7][8][9] |
| PDE10A IC50 | 1.6 nM | Human | Recombinant Cellular Assay | [7] |
| Selectivity | >500,000-fold vs. other PDE families | Human | Enzymatic Assays | [7][8] |
Table 2: Preclinical In Vivo Target Engagement and Efficacy of MK-8189
| Model | Endpoint | Effective Dose/Concentration | PDE10A Enzyme Occupancy (EO) | Species | Reference |
| Conditioned Avoidance Responding | Decreased avoidance behavior | - | >48% | Rat | [1][6] |
| MK-801-Induced Prepulse Inhibition Deficit | Reversal of deficit | - | ~47% and higher | Rat | [1][6] |
| Ketamine-Induced Deficit in Object Retrieval | Attenuation of deficit | - | ~29% | Rhesus Monkey | [1][6] |
| PET Imaging | 50% Enzyme Occupancy (EO) | 127 nM (plasma concentration) | ~50% | Rhesus Monkey | [1][6] |
Table 3: Pharmacokinetic Properties of MK-8189
| Parameter | Rat | Rhesus Monkey | Reference |
| Half-life (t1/2) | 4.8 hours | 4.2 hours | [7] |
| Oral Bioavailability | 46% | 41% | [7] |
Signaling Pathway and Mechanism of Action
MK-8189 acts by inhibiting the PDE10A enzyme in medium spiny neurons of the striatum. This leads to an accumulation of the second messengers cAMP and cGMP, which in turn modulates the activity of downstream effectors such as protein kinase A (PKA) and cyclic nucleotide-gated ion channels. This ultimately influences the signaling of both the direct and indirect pathways of the basal ganglia, which are critical for motor control, motivation, and cognition.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the target validation of MK-8189.
In Vitro PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE10A.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vivo Characterization of Two 18F-Labeled PDE10A PET Radioligands in Nonhuman Primate Brains - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of MK-8970: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MK-8970 is a novel acetal carbonate prodrug of raltegravir, a potent and selective inhibitor of the human immunodeficiency virus (HIV) integrase enzyme. Developed to enhance the pharmacokinetic profile of the parent drug, this compound facilitates improved colonic absorption, offering the potential for less frequent dosing regimens. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, focusing on the mechanism of action, in vitro and in vivo efficacy, selectivity, and pharmacokinetic properties of its active metabolite, raltegravir. Detailed experimental protocols for key assays and visualizations of relevant biological pathways and experimental workflows are included to support further research and development in the field of antiretroviral therapy.
Introduction
Human Immunodeficiency Virus (HIV) infection remains a significant global health challenge, necessitating the continued development of novel and improved antiretroviral therapies. The HIV integrase, an essential enzyme for viral replication, represents a key target for therapeutic intervention. Raltegravir, the first-in-class integrase strand transfer inhibitor (INSTI), has demonstrated significant clinical efficacy. However, its pharmacokinetic properties necessitate twice-daily dosing. This compound was designed as a prodrug of raltegravir with the primary objective of enhancing its colonic absorption, thereby enabling the development of a controlled-release formulation for less frequent administration.[1][2] This guide delves into the detailed pharmacological characteristics of the active compound, raltegravir, which underpins the therapeutic potential of this compound.
Mechanism of Action
This compound is an acetal carbonate prodrug that is metabolically converted to raltegravir. Raltegravir exerts its antiviral effect by inhibiting the strand transfer step of HIV-1 integration. This process is crucial for the covalent insertion of the viral DNA into the host cell's genome. By binding to the active site of the HIV integrase enzyme, raltegravir prevents the stable incorporation of the viral genome into the host DNA, thereby blocking the establishment of a productive infection.
HIV-1 Integration Pathway and Raltegravir's Point of Inhibition
The following diagram illustrates the key steps in the HIV-1 integration process and the specific point of inhibition by raltegravir.
References
- 1. A long-acting formulation of the integrase inhibitor raltegravir protects humanized BLT mice from repeated high-dose vaginal HIV challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of this compound: an acetal carbonate prodrug of raltegravir with enhanced colonic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
MK-8970: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for MK-8970, a racemic acetal carbonate prodrug of the HIV integrase inhibitor raltegravir. The information presented is based on publicly available scientific literature and aims to support research and development activities.
Core Concepts and Physicochemical Properties
This compound is a prodrug of raltegravir designed to enhance its pharmacokinetic profile, specifically to improve colonic absorption.[1] Understanding its solubility and stability is paramount for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.
A key physicochemical characteristic of this compound is its existence in two enantiotropic polymorphic forms, designated as Form 1 and Form 2.[2] Polymorphism can significantly impact a drug's solubility, dissolution rate, and stability.
| Property | Description | Reference |
| Drug Substance | This compound | [2] |
| Parent Drug | Raltegravir | [2] |
| Chemical Class | Acetal carbonate prodrug | [2] |
| Therapeutic Area | Antiviral (HIV) | [1] |
| Key Feature | Exists as two enantiotropic polymorphs (Form 1 and Form 2) | [2] |
| Stable Form at Ambient Temperature | Form 2 | [2] |
| Polymorph Crossover Temperature | Approximately 117 °C | [2] |
Solubility Profile of this compound
Detailed quantitative solubility data for this compound in a wide range of solvents is not extensively available in the public domain. However, key insights into its solubility behavior have been reported, particularly in the context of controlling its crystalline forms during manufacturing.
| Solvent | Form | Temperature | Solubility Data | Experimental Protocol | Reference |
| Ethyl Acetate | Form 1 and Form 2 | Not specified | Solubility curves have been mapped out as a function of temperature to establish form control. Specific quantitative data is not publicly available. | The experimental protocol for generating these solubility curves would typically involve equilibrating an excess of the solid in the solvent at a controlled temperature, followed by sampling the supernatant, and determining the concentration of the dissolved solid using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC). | [2] |
| Various Improved Solvent Systems | Not specified | Not specified | Investigations into the relative solubilities of this compound and a specific imidate impurity were conducted to identify solvent systems that maximize the rejection of this impurity. The specific solvents and solubility values are not publicly disclosed. | This would involve comparative solubility studies of this compound and the impurity in various solvent mixtures. The goal is to find a system where the impurity has significantly higher solubility than this compound, allowing for its removal during crystallization. | [2] |
It is important to note that as a prodrug strategy, this compound was developed to modulate the physicochemical properties of raltegravir. The parent drug, raltegravir, is reported to be soluble in water (approx. 71 mg/mL), with its solubility increasing with pH. It is slightly soluble in methanol, very slightly soluble in ethanol and acetonitrile, and insoluble in isopropanol.
Stability Profile of this compound
Specific stability data for this compound, such as degradation kinetics and pathways under various stress conditions, is not publicly available. Pharmaceutical stability studies are a critical component of drug development and are typically conducted according to regulatory guidelines. These studies are essential to determine the shelf-life and appropriate storage conditions for the drug substance and its formulated product.
The general approach to assessing the stability of a pharmaceutical compound like this compound involves forced degradation studies and long-term stability testing.
| Stress Condition | Typical Experimental Protocol | Purpose |
| Acid Hydrolysis | The drug substance is exposed to acidic conditions (e.g., HCl) at various concentrations and temperatures. Samples are analyzed at different time points. | To assess degradation in an acidic environment, which can be relevant to both manufacturing processes and physiological conditions in the stomach. |
| Base Hydrolysis | The drug substance is exposed to basic conditions (e.g., NaOH) at various concentrations and temperatures. Samples are analyzed at different time points. | To evaluate degradation in an alkaline environment, which can occur during certain manufacturing steps or in the intestinal tract. |
| Oxidation | The drug substance is treated with an oxidizing agent (e.g., H₂O₂) at different concentrations and for varying durations. | To determine the susceptibility of the molecule to oxidative degradation, which can be initiated by atmospheric oxygen or residual peroxides in excipients. |
| Photostability | The drug substance is exposed to controlled light sources (e.g., UV and visible light) according to ICH Q1B guidelines. | To assess the impact of light exposure on the drug's stability and to determine if protective packaging is required. |
| Thermal Stress | The drug substance is subjected to elevated temperatures (e.g., 40°C, 60°C, 80°C) to accelerate degradation. | To identify thermally labile parts of the molecule and to predict long-term stability at recommended storage conditions. |
Analytical Methodology for Stability Testing:
A stability-indicating analytical method, typically HPLC with UV or mass spectrometric detection, is crucial for these studies. Such a method must be able to separate the intact drug from its degradation products, allowing for accurate quantification of any decrease in the active pharmaceutical ingredient (API) and the formation of impurities over time.
Visualizations
Polymorphism of this compound
The following diagram illustrates the relationship between the two polymorphic forms of this compound and the influence of temperature on their stability.
References
In Vivo Efficacy of MK-8970: An Overview of Preclinical Animal Models
As of late 2025, publicly available data on the in vivo efficacy of a compound specifically designated as MK-8970 in animal models is not available. Searches for "this compound" in scientific literature and clinical trial registries did not yield specific results for this compound. The information that is accessible pertains to other investigational drugs from Merck & Co., designated with the "MK-" prefix, such as MK-8931, MK-8189, and MK-8722. These compounds are being evaluated for different therapeutic indications and have distinct mechanisms of action.
This guide will therefore provide a general framework and outline the methodologies typically employed in preclinical animal studies to evaluate the in vivo efficacy of novel therapeutic agents, which would be applicable to a compound like this compound, should such data become available. The content is structured to meet the requirements of researchers, scientists, and drug development professionals by detailing experimental protocols and data presentation formats that are standard in the field.
General Principles of In Vivo Efficacy Studies in Animal Models
The primary goal of in vivo efficacy studies is to determine if a drug candidate has the desired therapeutic effect in a living organism.[1][2] These studies are crucial for making decisions about advancing a compound to clinical trials in humans.[1][3] The selection of an appropriate animal model is a critical first step and is dependent on the therapeutic target and disease indication.[3][4] For instance, transgenic mouse models are often used in Alzheimer's disease research, while specific strains of mice are used for infectious diseases like malaria.[5]
Key aspects of these studies include:
-
Pharmacokinetics (PK): Characterizing the absorption, distribution, metabolism, and excretion (ADME) of the drug in the animal model.[4] This helps in determining the appropriate dosing regimen.
-
Pharmacodynamics (PD): Assessing the biochemical and physiological effects of the drug and its mechanism of action.[1] This can involve measuring biomarkers related to the drug's target.
-
Efficacy: Evaluating the therapeutic benefit of the drug in a disease model.[3] This is often measured by observing changes in disease-specific endpoints.
-
Safety and Toxicology: Monitoring for any adverse effects of the drug.[3]
Hypothetical Data Presentation for an Investigational Compound
To illustrate how quantitative data from in vivo efficacy studies for a compound like this compound would be presented, the following tables provide hypothetical examples.
Table 1: Hypothetical Pharmacokinetic Parameters in Rodent Models
| Parameter | Mouse (CD-1) | Rat (Sprague-Dawley) |
| Dose (mg/kg) | 10 (Oral) | 10 (Oral) |
| Cmax (ng/mL) | 1500 | 1200 |
| Tmax (h) | 1.0 | 2.0 |
| AUC (0-24h) (ng·h/mL) | 9000 | 11000 |
| Half-life (t½) (h) | 4.5 | 6.2 |
| Bioavailability (%) | 65 | 75 |
This table summarizes the key pharmacokinetic parameters that would be determined in standard rodent models following oral administration of a hypothetical compound.
Table 2: Hypothetical Efficacy Data in a Disease-Specific Animal Model
| Treatment Group | Dose (mg/kg) | n | Primary Efficacy Endpoint (Change from Baseline) | p-value |
| Vehicle | - | 10 | +25% | - |
| This compound | 3 | 10 | -15% | <0.05 |
| This compound | 10 | 10 | -40% | <0.01 |
| This compound | 30 | 10 | -65% | <0.001 |
| Positive Control | 5 | 10 | -50% | <0.001 |
This table presents hypothetical efficacy data from a dose-ranging study in a relevant animal model, demonstrating a dose-dependent therapeutic effect.
Standard Experimental Protocols
Detailed methodologies are essential for the reproducibility and interpretation of in vivo studies. Below are examples of protocols that would be used to generate the data presented above.
Pharmacokinetic Study Protocol
-
Animal Model: Male CD-1 mice and Sprague-Dawley rats, 8-10 weeks old.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Drug Administration: The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via oral gavage at a dose of 10 mg/kg.
-
Blood Sampling: Blood samples (approximately 100 µL) are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-dosing into EDTA-coated tubes.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) are calculated using non-compartmental analysis with software such as Phoenix WinNonlin.
Efficacy Study Protocol
-
Animal Model: A relevant disease model is used (e.g., a transgenic mouse model of a neurodegenerative disease or a xenograft model for oncology).
-
Group Allocation: Animals are randomly assigned to treatment groups (vehicle, different doses of the test compound, and a positive control).
-
Drug Administration: The compound is administered daily via the determined optimal route (e.g., oral gavage) for a specified duration (e.g., 4 weeks).
-
Endpoint Measurement: The primary efficacy endpoint is measured at baseline and at the end of the treatment period. This could be a behavioral test, a biomarker measurement from tissue or plasma, or tumor volume measurement.
-
Statistical Analysis: Data are analyzed using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine the significance of the treatment effect compared to the vehicle control group.
Visualizing Experimental Workflows and Pathways
Diagrams are crucial for illustrating complex biological pathways and experimental designs. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.
Caption: A typical experimental workflow for an in vivo efficacy study.
Caption: A hypothetical signaling pathway modulated by an investigational drug.
References
- 1. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo animal models: quantitative models used for identifying antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Preparation of MK-8970 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the preparation of a stock solution of MK-8970, an acetal carbonate prodrug of the antiretroviral medication raltegravir. The information is intended to guide researchers in accurately preparing solutions for various in vitro and in vivo experimental applications.
Compound Information
This compound is an investigational prodrug of raltegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection. As a prodrug, this compound is designed to enhance the pharmacokinetic properties of the active compound, raltegravir.
| Compound | Chemical Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | Ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate | C25H29FN6O8 | 560.54[1] |
| Raltegravir | N-(4-Fluorobenzyl)-5-hydroxy-1-methyl-2-(1-(5-methyl-1,3,4-oxadiazole-2-carboxamido)-1-methylethyl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide | C20H21FN6O5 | 444.42[2][3] |
Solubility Data
The selection of an appropriate solvent is critical for the preparation of a stable and accurate stock solution. Based on available data for the parent compound, raltegravir, and general characteristics of similar small molecules, the following solvents are recommended for initial solubility testing of this compound. It is important to note that the solubility of the prodrug this compound may differ from raltegravir.
| Solvent | Raltegravir Solubility | Recommended for this compound | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥19.95 mg/mL[4] | Primary recommendation | A versatile aprotic solvent capable of dissolving a wide range of organic compounds.[5][6] |
| Ethanol (EtOH) | <2.45 mg/mL[4] | Secondary option | May be suitable for lower concentration stock solutions or as a co-solvent. |
| Water | <2.67 mg/mL[4] | Not recommended for primary stock | Due to the likely hydrophobic nature of the prodrug, aqueous solubility is expected to be low. |
Note: It is highly recommended to perform a small-scale solubility test with this compound in the desired solvent before preparing a large-volume stock solution.
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol provides a step-by-step guide for preparing a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): safety glasses, lab coat, and chemical-resistant gloves
Procedure:
-
Determine the required mass of this compound:
-
To prepare a 10 mM stock solution, the required mass can be calculated using the following formula: Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
For example, to prepare 1 mL (0.001 L) of a 10 mM (0.01 M) stock solution: Mass (mg) = 0.01 mol/L x 0.001 L x 560.54 g/mol x 1000 mg/g = 5.61 mg
-
-
Weighing the this compound:
-
Tare a clean, dry microcentrifuge tube or vial on the analytical balance.
-
Carefully weigh out the calculated mass of this compound powder and record the exact weight.
-
-
Dissolving the Compound:
-
Add the appropriate volume of DMSO to the tube containing the this compound powder. For the example above, add 1 mL of DMSO.
-
Cap the tube securely.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution to ensure that all the powder has completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) may aid in dissolution.
-
-
Storage and Handling:
-
For short-term storage (days to weeks), store the stock solution at 0-4°C.[1]
-
For long-term storage (months to years), it is recommended to aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]
-
Protect the solution from light by using amber vials or by wrapping the tubes in aluminum foil.
-
Workflow for this compound Stock Solution Preparation
Caption: Workflow for preparing this compound stock solution.
Quality Control
To ensure the accuracy of experimental results, it is good practice to verify the concentration of the prepared stock solution. This can be achieved using methods such as High-Performance Liquid Chromatography (HPLC) with a standard curve of known concentrations.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Avoid inhalation of the powder and direct contact with skin and eyes.
-
Consult the Safety Data Sheet (SDS) for this compound for comprehensive safety information.
Signaling Pathway Context: Raltegravir's Mechanism of Action
The active form of this compound, raltegravir, functions by inhibiting the HIV-1 integrase enzyme. This enzyme is crucial for the integration of viral DNA into the host cell's genome, a critical step in the viral replication cycle. By blocking this step, raltegravir prevents the virus from establishing a productive infection.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. raybiotech.com [raybiotech.com]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MK-8189 for In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the in vivo use of MK-8189, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A).[1][2][3] As the original query for "MK-8970" did not yield specific results, this document focuses on the well-characterized compound MK-8189, which is under investigation for the treatment of schizophrenia.[1][2][3] This document details recommended dosages, experimental protocols, and relevant signaling pathways to guide researchers in designing their in vivo studies.
Introduction to MK-8189
MK-8189 is a novel small molecule inhibitor of the phosphodiesterase 10A (PDE10A) enzyme, which is highly expressed in the medium spiny neurons of the striatum.[1][2] PDE10A plays a crucial role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are key second messengers in various signaling pathways.[4][5] By inhibiting PDE10A, MK-8189 increases the concentration of these cyclic nucleotides, thereby modulating neuronal activity.[5] Preclinical studies have demonstrated the efficacy of MK-8189 in rodent models of psychosis and cognitive impairment, suggesting its therapeutic potential for neurological and psychiatric disorders.[6][7]
Mechanism of Action and Signaling Pathway
PDE10A is a key enzyme in the degradation of cAMP and cGMP.[5] Its inhibition by MK-8189 leads to an accumulation of these second messengers within striatal neurons.[5] This elevation in cAMP and cGMP levels can influence downstream signaling cascades, including the protein kinase A (PKA) pathway, and modulate the activity of dopamine D1 and D2 receptor pathways.[8][9]
Recommended Dosages for In Vivo Studies
The following tables summarize the pharmacokinetic parameters and recommended oral dosages of MK-8189 in preclinical animal models.
Table 1: Pharmacokinetic Properties of MK-8189
| Species | Half-Life (t½) | Oral Bioavailability (%) |
| Wistar-Hannover Rat | 4.8 hours[3][6][10] | 46%[3][6][10] |
| Rhesus Monkey | 4.2 hours[3][6][10] | 41%[3][6][10] |
Table 2: Recommended Oral Dosages and Corresponding Effects in Rats
| Dose (mg/kg) | Plasma Concentration (nM) | Striatal PDE10A Occupancy (%) | Observed Efficacy in Behavioral Models |
| 0.16 | 18 | ~25 | Improvement in novel object recognition[6][11] |
| 0.25 | 17 - 29 | >25 | Attenuation of MK-801-induced hyperlocomotion; Improvement in novel object recognition[6][11] |
| 0.50 | - | - | Attenuation of MK-801-induced hyperlocomotion[6][11] |
| 0.75 | 50 | ~47 | Attenuation of MK-801-induced hyperlocomotion; Reversal of MK-801-induced deficit in prepulse inhibition[1][6][11] |
| > 0.75 | > 52 | > 50 | Significant decrease in conditioned avoidance responding[1] |
Note: Plasma concentrations were measured at the end of the behavioral experiments.
Experimental Protocols
The following are detailed protocols for key in vivo experiments involving MK-8189.
Preparation and Administration of MK-8189
Objective: To prepare MK-8189 for oral administration in rodents.
Materials:
-
MK-8189 powder
-
Tween 80
-
Sterile water
-
0.1 N Hydrochloric acid (HCl)
-
Vortex mixer
-
Sonicator
-
pH meter
-
Oral gavage needles
Procedure:
-
Weigh the required amount of MK-8189 powder.
-
Prepare a vehicle solution of 10% Tween 80 in 90% sterile water.
-
Add a small amount of the vehicle to the MK-8189 powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to suspend the compound.
-
Acidify the suspension with 0.1 N HCl to a pH of 2-3 to aid in solubilization.
-
Sonicate the solution for 10-15 minutes to ensure a homogenous suspension.
-
Administer the solution orally to the animals using an appropriate gavage needle at a volume of 5 mL/kg.
MK-801-Induced Hyperlocomotion Test
Objective: To assess the antipsychotic-like effects of MK-8189.
Animal Model: Male Wistar-Hannover rats (approximately 300g).[6][11]
Materials:
-
MK-8189 solution (prepared as in 4.1)
-
MK-801 solution (in saline)
-
Vehicle control
-
Open field activity chambers
Procedure:
-
Acclimate the rats to the testing room for at least 1 hour before the experiment.
-
Administer MK-8189 orally at the desired doses (e.g., 0.25, 0.50, 0.75 mg/kg) or vehicle.[6][11]
-
After 1 hour, administer MK-801 (e.g., 0.2 mg/kg, intraperitoneally) to induce hyperlocomotion.[6][11]
-
Immediately place the animals in the open field chambers and record their locomotor activity for 90 minutes.[6][11]
-
Analyze the total distance traveled and other locomotor parameters.
Novel Object Recognition (NOR) Test
Objective: To evaluate the effects of MK-8189 on cognitive function.
Animal Model: Male Wistar-Hannover rats.
Materials:
-
MK-8189 solution (prepared as in 4.1)
-
Vehicle control
-
Open field arena
-
Two sets of identical objects (familiar objects)
-
One set of different objects (novel objects)
Procedure:
-
Habituation: Allow the rats to explore the empty open field arena for 10 minutes for 2-3 consecutive days.
-
Training (Familiarization) Phase:
-
Testing (Novelty) Phase:
-
After a retention interval (e.g., 24 or 48 hours), place the rat back in the arena where one of the familiar objects has been replaced with a novel object.
-
Record the time the rat spends exploring the familiar object versus the novel object for a set period (e.g., 5 minutes).
-
-
Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Concluding Remarks
The information provided in these application notes is intended to serve as a comprehensive guide for the in vivo use of MK-8189. The recommended dosages and protocols are based on published preclinical studies. Researchers should optimize these protocols based on their specific experimental needs and animal models. Careful consideration of the pharmacokinetic and pharmacodynamic properties of MK-8189 is crucial for the successful design and interpretation of in vivo studies.
References
- 1. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. forum.schizophrenia.com [forum.schizophrenia.com]
- 3. Preclinical characterization and chemical structure of potent and selective PDE10A inhibitor MK-8189 reported | BioWorld [bioworld.com]
- 4. Emerging biology of PDE10A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are PDE10A gene inhibitors and how do they work? [synapse.patsnap.com]
- 6. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. medkoo.com [medkoo.com]
- 11. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Administration of Novel Compounds in Murine Models
Topic: MK-8970 Administration Routes in Mice
Disclaimer: As of the latest available information, specific preclinical data for a compound designated "this compound" is not publicly available. The following application notes and protocols are based on established, general methodologies for the administration of research compounds to mice in a preclinical setting.[1][2][3] Researchers should adapt these guidelines to the specific physicochemical properties of their test compound and the goals of their study.
Introduction to Compound Administration in Mice
The selection of an appropriate administration route is a critical step in the design of in vivo studies.[4] The route of administration significantly influences the pharmacokinetic and pharmacodynamic profile of a compound, including its rate of absorption, distribution, metabolism, and excretion (ADME). Common routes for administering substances to mice include oral gavage, intravenous, intraperitoneal, and subcutaneous injections.[5] The choice of route depends on factors such as the compound's solubility, the desired speed of onset, the target tissue or organ, and the overall experimental design.[4]
Comparative Data on Administration Routes
The following table summarizes key parameters for the most common administration routes in adult mice, providing a basis for comparison and selection.
| Parameter | Oral (PO) | Intravenous (IV) | Intraperitoneal (IP) | Subcutaneous (SC) |
| Absorption Rate | Variable, Slower | Rapid, Immediate | Rapid | Slow, Sustained |
| Typical Volume | < 2-3 mL | < 0.2 mL | < 2-3 mL | < 2-3 mL (max 1 mL per site) |
| Recommended Needle Size | 20-22 G gavage needle | 27-30 G | 25-27 G | 25-27 G |
| Key Advantages | Mimics clinical route for oral drugs | 100% bioavailability, precise dose control | Large volume administration, rapid absorption | Slow release, prolonged effect |
| Potential Disadvantages | First-pass metabolism, risk of esophagus/stomach injury | Requires skill, potential for tail vein injury | Risk of organ puncture, potential for irritation | Slower onset, potential for local tissue reaction |
Data compiled from multiple sources.[4][5][6]
Experimental Protocols
Oral Gavage (PO)
Oral gavage is used to administer a precise volume of a liquid substance directly into the stomach.[5]
Materials:
-
Appropriately sized gavage needle (flexible or rigid with a ball tip)
-
Syringe
-
Test compound formulation
Procedure:
-
Animal Restraint: Gently but firmly restrain the mouse to prevent movement.
-
Needle Measurement: Measure the gavage needle from the tip of the mouse's nose to the last rib to ensure proper insertion depth.
-
Needle Insertion: With the mouse's head tilted slightly upwards, insert the gavage needle into the mouth and advance it gently along the esophagus into the stomach. Do not force the needle.
-
Compound Administration: Once the needle is in the correct position, slowly depress the syringe plunger to deliver the compound.
-
Needle Removal: Gently withdraw the needle in a single, smooth motion.
-
Post-Procedure Monitoring: Observe the animal for any signs of distress, such as difficulty breathing.
Intravenous (IV) Injection
Intravenous injections are typically administered via the lateral tail vein and provide immediate systemic circulation.[5][7]
Materials:
-
Syringe with a 27-30 gauge needle
-
Test compound formulation (sterile and isotonic)
-
Restraining device for mice
-
Heat lamp (optional, for vasodilation)
Procedure:
-
Animal Restraint: Place the mouse in a restraining device to secure the animal and expose the tail.
-
Vein Dilation: If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.
-
Vein Identification: Identify one of the lateral tail veins.
-
Needle Insertion: Insert the needle, bevel up, into the vein at a shallow angle.
-
Compound Administration: Slowly inject the compound. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein.
-
Needle Removal and Pressure: Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.[7]
Intraperitoneal (IP) Injection
IP injections deliver the substance into the peritoneal cavity for rapid absorption.[5]
Materials:
-
Syringe with a 25-27 gauge needle
-
Test compound formulation
Procedure:
-
Animal Restraint: Restrain the mouse, typically by securing the scruff of the neck and turning the animal onto its back, tilting the head downwards.
-
Injection Site: Identify the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder and other organs.[5]
-
Needle Insertion: Insert the needle at a 30-45 degree angle into the peritoneal cavity.
-
Aspiration (Optional but Recommended): Gently pull back on the plunger to ensure no fluid (urine or blood) is aspirated, which would indicate improper placement.
-
Compound Administration: Inject the substance smoothly.
-
Needle Removal: Withdraw the needle and return the mouse to its cage.
Subcutaneous (SC) Injection
Subcutaneous injections are administered into the space just beneath the skin, typically in the scruff of the neck.[7]
Materials:
-
Syringe with a 25-27 gauge needle
-
Test compound formulation
Procedure:
-
Animal Restraint: Securely restrain the mouse.
-
Skin Tenting: Gently lift the loose skin over the back of the neck to form a "tent".[7]
-
Needle Insertion: Insert the needle into the base of the skin tent, parallel to the spine.
-
Compound Administration: Inject the substance, which will form a small bleb under the skin.
-
Needle Removal: Withdraw the needle and gently massage the area to aid in dispersal.
Visualizations
Experimental Workflow for a Pharmacokinetic Study
References
- 1. Preclinical mouse models for cancer chemoprevention studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A bioluminescent mouse model of proliferation to highlight early stages of pancreatic cancer: A suitable tool for preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Genetically engineered mouse models: closing the gap between preclinical data and trial outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cea.unizar.es [cea.unizar.es]
- 5. rjptsimlab.com [rjptsimlab.com]
- 6. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Quantification of MK-8970
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8970 is an acetal carbonate prodrug of raltegravir, an integrase strand transfer inhibitor used in the treatment of HIV-1 infection.[1] As a prodrug, this compound is designed to enhance the pharmacokinetic properties of raltegravir. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound and its active metabolite, raltegravir, in biological matrices. This information is vital for pharmacokinetic studies, therapeutic drug monitoring, and overall drug development.
This document provides detailed application notes and protocols for the quantification of this compound and raltegravir in human plasma using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS). The methodologies described are based on established and validated methods for raltegravir, adapted for the simultaneous analysis of the prodrug and its active form.
Analytical Method: UPLC-MS/MS
UPLC-MS/MS is the preferred method for the quantification of this compound and raltegravir due to its high sensitivity, selectivity, and speed.[2][3][4] This technique allows for the separation of the analytes from endogenous matrix components followed by their specific detection and quantification based on their mass-to-charge ratios.
Experimental Workflow
Caption: A generalized workflow for the quantification of this compound and raltegravir in plasma.
Detailed Protocols
Sample Preparation
Two common and effective methods for extracting this compound and raltegravir from plasma are protein precipitation and liquid-liquid extraction.
Method A: Protein Precipitation [4][5]
-
To 50 µL of plasma sample in a microcentrifuge tube, add 100 µL of an internal standard (IS) solution (e.g., raltegravir-d6 in acetonitrile).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
Method B: Liquid-Liquid Extraction [1][2]
-
To 100 µL of plasma sample in a glass tube, add 50 µL of the internal standard solution.
-
Add 50 µL of 0.1% formic acid in water and vortex for 20 seconds.
-
Add 2.5 mL of an extraction solvent (e.g., a 50:50 v/v mixture of methylene chloride and n-hexane) and vortex for 10 minutes.
-
Centrifuge at 4000 x g for 5 minutes at 10°C.
-
Transfer the organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for analysis.
UPLC-MS/MS Instrumentation and Conditions
The following are typical UPLC-MS/MS parameters that can be optimized for the simultaneous analysis of this compound and raltegravir.
Table 1: UPLC and Mass Spectrometry Parameters
| Parameter | Recommended Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 minutes, hold for 1 minute, return to initial conditions and equilibrate for 1 minute. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S or Sciex API 5000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Mass Spectrometry - MRM Transitions
The following MRM transitions can be used for the quantification of this compound, raltegravir, and a suitable internal standard. The exact collision energies should be optimized for the specific instrument used.
Table 2: Proposed MRM Transitions and Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) |
| This compound | 561.2 | To be determined empirically | 100 |
| Raltegravir | 445.1 | 316.1 | 100 |
| Raltegravir-d6 (IS) | 451.1 | 322.1 | 100 |
Note: The product ion for this compound needs to be determined by infusing a standard solution of the compound into the mass spectrometer and performing a product ion scan. A likely product ion would result from the cleavage of the prodrug moiety.
Method Validation
A comprehensive validation of the analytical method should be performed according to regulatory guidelines (e.g., FDA or EMA). The key validation parameters are summarized below.
Table 3: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Acceptance Criteria |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) > 0.99 |
| Accuracy | The closeness of the determined value to the nominal concentration. | Within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision | The closeness of agreement among a series of measurements. | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | The extraction efficiency of an analytical process. | Consistent, precise, and reproducible |
| Matrix Effect | The direct or indirect alteration or interference in response due to the presence of unintended analytes or other interfering substances in the sample. | The CV of the IS-normalized matrix factor should be ≤ 15% |
| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should be within ±15% of the nominal concentration |
Signaling Pathway and Logical Relationships
The relationship between this compound and raltegravir is a simple prodrug to active drug conversion.
Caption: Conversion of the prodrug this compound to the active drug raltegravir.
Quantitative Data Summary
The following table summarizes typical quantitative performance data for the analysis of raltegravir, which can be expected for a validated method for this compound.[1][2][5]
Table 4: Representative Quantitative Performance Data for Raltegravir
| Parameter | Value |
| Linearity Range | 5 - 5000 ng/mL |
| Lower Limit of Quantification (LLOQ) | 5 ng/mL |
| Intra-day Precision (%CV) | 2.4 - 11.2% |
| Inter-day Precision (%CV) | 3.5 - 12.8% |
| Intra-day Accuracy (% Bias) | -9.2 to +6.9% |
| Inter-day Accuracy (% Bias) | -8.5 to +8.5% |
| Mean Extraction Recovery | ~80 - 93% |
Conclusion
The UPLC-MS/MS method outlined in this document provides a robust and reliable approach for the simultaneous quantification of this compound and its active metabolite, raltegravir, in human plasma. The detailed protocols for sample preparation and instrument conditions, along with the summary of validation parameters, offer a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these methodologies and proper validation will ensure the generation of high-quality data for pharmacokinetic and clinical studies.
References
- 1. Discovery of this compound: an acetal carbonate prodrug of raltegravir with enhanced colonic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. Raltegravir | C20H21FN6O5 | CID 54671008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Raltegravir sodium I CAS#: 1292804-07-9 I integrase (IN) inhibitor I InvivoChem [invivochem.com]
Application Notes and Protocols for the Detection of MK-8970 by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the quantitative analysis of MK-8970 in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This compound is an acetal carbonate prodrug of the HIV integrase inhibitor, raltegravir.[1][2][3] This method is intended for use in pharmacokinetic studies and other research applications.
Introduction
This compound, an ethyl (1-((4-((4-fluorobenzyl)carbamoyl)-1-methyl-2-(2-(5-methyl-1,3,4-oxadiazole-2-carboxamido)propan-2-yl)-6-oxo-1,6-dihydropyrimidin-5-yl)oxy)ethyl) carbonate, is a prodrug of raltegravir designed for enhanced colonic absorption.[1] Accurate and sensitive bioanalytical methods are crucial for characterizing its pharmacokinetic profile. LC-MS/MS offers high selectivity and sensitivity for the quantification of drugs and their metabolites in complex biological matrices.[4][5][6] This protocol is based on established methods for the analysis of the active moiety, raltegravir, and is adapted for the specific detection of the prodrug, this compound.[7][8][9]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Raltegravir-d3 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (LC-MS grade)
-
Water (deionized, 18 MΩ·cm)
-
Human plasma (K2-EDTA)
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for sample cleanup prior to LC-MS/MS analysis.
-
Allow all samples (standards, quality controls, and unknown plasma samples) to thaw to room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard (e.g., raltegravir-d3 at 100 ng/mL).
-
Vortex the mixture for 30 seconds to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (see section 2.3).
-
Vortex for 20 seconds and transfer to an autosampler vial for injection.
Liquid Chromatography Conditions
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm) is a suitable starting point.[5]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Gradient Elution:
-
Start at 30% B
-
Linear gradient to 95% B over 3 minutes
-
Hold at 95% B for 1 minute
-
Return to 30% B in 0.1 minutes
-
Re-equilibrate for 1.9 minutes
-
Mass Spectrometry Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Desolvation Gas Flow: 800 L/hr.
-
Cone Gas Flow: 50 L/hr.
MRM Transitions:
Since this compound is a prodrug of raltegravir, a primary fragmentation pathway is the loss of the prodrug moiety. The molecular weight of this compound is 560.54 g/mol .[10] The protonated molecule [M+H]+ would be m/z 561.5. A likely product ion would be the protonated raltegravir molecule (m/z 445.2).
Data Presentation
The following tables summarize the key quantitative parameters for the LC-MS/MS method.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| HPLC Column | Waters Sunfire C18, 100 x 2.1 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Run Time | 6 minutes |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
Table 3: MRM Transitions and Voltages
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 561.5 | 445.2 | 0.1 | 30 | 25 |
| Raltegravir-d3 (IS) | 448.1 | 319.1 | 0.1 | 35 | 20 |
Note: Cone voltage and collision energy are starting points and should be optimized for the specific instrument used.
Mandatory Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound.
Caption: Logical steps in the sample preparation protocol.
References
- 1. Discovery of this compound: an acetal carbonate prodrug of raltegravir with enhanced colonic absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Conventional LC-MS Method Developed for the Determination of Plasma Raltegravir Concentrations [jstage.jst.go.jp]
- 5. Validation of an electrospray ionization LC-MS/MS method for quantitative analysis of raltegravir, etravirine, and 9 other antiretroviral agents in human plasma samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A conventional LC-MS method developed for the determination of plasma raltegravir concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Selective and rapid determination of raltegravir in human plasma by liquid chromatography–tandem mass spectrometry in the negative ionization mode - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of abacavir, tenofovir, darunavir, and raltegravir in human plasma and saliva using liquid chromatography coupled with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
Application Notes and Protocols for High-Throughput Screening of MK-8970, a Prodrug of an HIV-1 Integrase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
MK-8970 is a prodrug of raltegravir, a potent and selective inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase.[1][2][3] HIV-1 integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome, a step known as strand transfer.[2][3][4] By blocking this process, raltegravir prevents the establishment of a persistent infection.[2][3] High-throughput screening (HTS) assays are essential for the discovery of novel antiretroviral agents that target viral enzymes like HIV-1 integrase.[5][6][7][8] These application notes provide a framework for utilizing a compound like this compound (or its active form, raltegravir) in a high-throughput screening campaign to identify and characterize inhibitors of HIV-1 integrase.
Signaling Pathway of HIV-1 Integration and Mechanism of Action of Raltegravir
The integration of viral DNA into the host genome is a multi-step process central to the HIV-1 life cycle.[4][9] Following entry into the host cell, the viral RNA is reverse-transcribed into DNA. This viral DNA, along with the integrase enzyme, forms a pre-integration complex (PIC) that translocates to the nucleus.[3] The integrase enzyme then catalyzes two key reactions: 3'-processing and strand transfer. Raltegravir specifically inhibits the strand transfer step, preventing the covalent linkage of the viral DNA to the host chromosome.[1][3]
High-Throughput Screening for HIV-1 Integrase Inhibitors
A robust HTS assay for HIV-1 integrase inhibitors should be sensitive, reproducible, and amenable to automation.[7] A common and effective method is the in vitro strand transfer assay using fluorescence resonance energy transfer (FRET).[8] This biochemical assay directly measures the enzymatic activity of purified recombinant HIV-1 integrase.
Assay Principle
The FRET-based strand transfer assay utilizes a donor DNA substrate labeled with a fluorophore (e.g., Europium) and a target DNA substrate labeled with a quencher (e.g., Cy5). In the absence of inhibition, the integrase enzyme incorporates the donor DNA into the target DNA, bringing the fluorophore and quencher into close proximity and resulting in a decreased fluorescence signal. In the presence of an inhibitor like raltegravir, strand transfer is blocked, the fluorophore and quencher remain separated, and a high fluorescence signal is maintained.
Experimental Workflow
The following diagram outlines a typical workflow for a high-throughput screening campaign to identify HIV-1 integrase inhibitors.
Quantitative Data Presentation
The results of an HTS campaign can be summarized to compare the potency of various compounds. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the effectiveness of an inhibitor.
| Compound | Target | Assay Type | IC50 (nM)[2] | Max Inhibition (%) | Z'-factor |
| Raltegravir (from this compound) | HIV-1 Integrase | FRET Strand Transfer | 5 ± 1.2 | 98 | 0.85 |
| Control Inhibitor 1 | HIV-1 Integrase | FRET Strand Transfer | 10 ± 2.5 | 95 | 0.82 |
| Control Inhibitor 2 | HIV-1 Integrase | FRET Strand Transfer | 50 ± 8.1 | 92 | 0.79 |
| Inactive Compound | HIV-1 Integrase | FRET Strand Transfer | >10,000 | <10 | N/A |
Note: The data presented are hypothetical and for illustrative purposes only. The Z'-factor is a measure of the statistical effect size and is used to judge the quality of the HTS assay.
Experimental Protocols
Materials and Reagents
-
Recombinant HIV-1 Integrase
-
Donor DNA (oligonucleotide labeled with Europium)
-
Target DNA (oligonucleotide labeled with Cy5)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 0.05% Brij-35)
-
This compound/Raltegravir and other test compounds
-
384-well low-volume black assay plates
-
Plate reader capable of time-resolved fluorescence detection
Protocol for FRET-based HIV-1 Integrase Strand Transfer Assay
-
Compound Plating:
-
Prepare serial dilutions of test compounds (including this compound/raltegravir) in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate.
-
For control wells, dispense 50 nL of DMSO (negative control, 0% inhibition) and 50 nL of a known potent inhibitor (positive control, 100% inhibition).
-
-
Reagent Preparation and Dispensing:
-
Prepare a solution of recombinant HIV-1 integrase and Europium-labeled donor DNA in assay buffer.
-
Dispense 5 µL of the enzyme-DNA solution into each well of the assay plate.
-
Gently mix the plate and incubate for 30 minutes at room temperature to allow for compound binding to the enzyme.
-
-
Initiation of Reaction:
-
Prepare a solution of Cy5-labeled target DNA in assay buffer.
-
Dispense 5 µL of the target DNA solution into each well to start the strand transfer reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 60 minutes.
-
-
Signal Detection:
-
Read the plate using a time-resolved fluorescence plate reader with an excitation wavelength of 340 nm and emission wavelengths of 615 nm (quencher) and 665 nm (FRET signal).
-
Data Analysis
-
Normalization:
-
Calculate the percent inhibition for each compound concentration using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_NegativeControl) / (Signal_PositiveControl - Signal_NegativeControl)
-
-
Dose-Response Curves:
-
Plot the percent inhibition as a function of the compound concentration (logarithmic scale).
-
Fit the data to a four-parameter logistic equation to determine the IC50 value for each compound.
-
-
Quality Control:
-
Calculate the Z'-factor for each assay plate to ensure the robustness and reliability of the screening data. A Z'-factor > 0.5 is generally considered acceptable for HTS.
-
Conclusion
The described FRET-based high-throughput screening assay provides a robust and efficient method for identifying and characterizing inhibitors of HIV-1 integrase. By utilizing a compound like this compound and its active form, raltegravir, as a reference, researchers can effectively screen large compound libraries to discover novel therapeutic candidates for the treatment of HIV-1 infection. The detailed protocols and data analysis workflow presented here offer a comprehensive guide for implementing such a screening campaign in a drug discovery setting.
References
- 1. Raltegravir - Wikipedia [en.wikipedia.org]
- 2. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 4. HIV Drugs and the HIV Lifecycle | The Well Project [thewellproject.org]
- 5. Homogeneous high-throughput screening assays for HIV-1 integrase 3beta-processing and strand transfer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A novel high-throughput cellular screening assay for the discovery of HIV-1 integrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.itg.be [research.itg.be]
- 8. benchchem.com [benchchem.com]
- 9. The HIV Life Cycle | NIH [hivinfo.nih.gov]
Application Notes and Protocols for MK-8970 Protein Binding Assays
Notice: A comprehensive search for "MK-8970" did not yield any publicly available information regarding its protein target, mechanism of action, or associated protein binding assays. The following application notes and protocols are provided as a generalized framework for characterizing the binding of a small molecule inhibitor to a target protein. These protocols should be adapted based on the specific characteristics of the actual compound and its protein target, which are currently unknown for this compound.
Introduction
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to characterize the binding of a novel compound, designated here as this compound, to its putative protein target. The protocols outlined below describe common biochemical and biophysical assays used to determine binding affinity, kinetics, and mechanism of action.
Hypothetical Target and Mechanism of Action
For the purpose of illustrating the experimental protocols, we will hypothesize that this compound is an inhibitor of the enzyme XYZ Kinase and that it acts by competing with ATP for the kinase's active site.
Signaling Pathway Diagram
The following diagram illustrates a hypothetical signaling pathway involving XYZ Kinase, which is inhibited by this compound.
Caption: Hypothetical signaling pathway of XYZ Kinase inhibited by this compound.
Quantitative Data Summary
The following tables present example data that would be generated from the described protein binding assays.
Table 1: Binding Affinity of this compound to XYZ Kinase
| Assay Method | Parameter | Value |
| Isothermal Titration Calorimetry (ITC) | Kd | 50 nM |
| Surface Plasmon Resonance (SPR) | Kd | 45 nM |
| Fluorescence Polarization (FP) | IC50 | 80 nM |
Table 2: Kinetic Parameters of this compound Binding to XYZ Kinase (SPR)
| Parameter | Value | Unit |
| Association Rate (kon) | 1.5 x 105 | M-1s-1 |
| Dissociation Rate (koff) | 6.75 x 10-3 | s-1 |
| Dissociation Constant (Kd) | 45 | nM |
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of this compound binding to XYZ Kinase.
Methodology:
-
Protein Preparation: Dialyze purified XYZ Kinase into the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). Determine the precise protein concentration using a reliable method (e.g., A280 with calculated extinction coefficient).
-
Compound Preparation: Dissolve this compound in 100% DMSO to create a high-concentration stock. Dilute the stock into the ITC buffer to the desired final concentration, ensuring the final DMSO concentration is identical in both the syringe and the cell to minimize artifacts.
-
ITC Experiment:
-
Load the sample cell with XYZ Kinase (e.g., 10 µM).
-
Load the injection syringe with this compound (e.g., 100 µM).
-
Set the experimental temperature (e.g., 25 °C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) with appropriate spacing to allow for a return to baseline.
-
-
Data Analysis: Integrate the raw ITC data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTln(Ka)).
Experimental Workflow: ITC
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
Surface Plasmon Resonance (SPR)
Objective: To determine the association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (Kd) of this compound binding to XYZ Kinase.
Methodology:
-
Chip Preparation: Immobilize XYZ Kinase onto a suitable sensor chip (e.g., CM5 chip) via amine coupling. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
Compound Preparation: Prepare a series of concentrations of this compound in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only (zero concentration) sample for double referencing.
-
SPR Experiment:
-
Equilibrate the system with running buffer.
-
Inject the different concentrations of this compound over the sensor and reference surfaces for a defined association phase.
-
Switch to running buffer to monitor the dissociation phase.
-
Regenerate the sensor surface if necessary between cycles.
-
-
Data Analysis: Subtract the reference flow cell data from the active flow cell data. Perform double referencing by subtracting the buffer-only injection sensorgram. Fit the resulting sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding model) to determine kon and koff. Calculate Kd as koff/kon.
Experimental Workflow: SPR
Caption: Workflow for Surface Plasmon Resonance (SPR) experiment.
Fluorescence Polarization (FP) Assay
Objective: To determine the IC50 of this compound in a competitive binding assay format.
Methodology:
-
Reagent Preparation:
-
Prepare a fluorescently labeled tracer that is known to bind to the ATP binding site of XYZ Kinase.
-
Dilute XYZ Kinase and the fluorescent tracer in assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).
-
Prepare a serial dilution of this compound.
-
-
FP Assay:
-
In a microplate, add a fixed concentration of XYZ Kinase and the fluorescent tracer to each well.
-
Add the serially diluted this compound to the wells. Include controls for no inhibitor (maximum polarization) and no kinase (minimum polarization).
-
Incubate the plate at room temperature to reach binding equilibrium.
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis: Plot the fluorescence polarization values against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Logical Relationship: FP Competition Assay
Caption: Logical relationship in a Fluorescence Polarization competition assay.
Application Notes and Protocols for MK-8970 Efficacy Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MK-8970 is a prodrug of Raltegravir, a potent and selective inhibitor of the human immunodeficiency virus (HIV) integrase enzyme.[1][2] Raltegravir is an integrase strand transfer inhibitor (INSTI) that targets a critical step in the HIV replication cycle, the integration of the viral DNA into the host cell genome.[1][3][4] By preventing this integration, Raltegravir effectively blocks the establishment of a productive infection. These application notes provide detailed protocols for assessing the in vitro and in vivo efficacy of this compound.
Mechanism of Action
HIV, a retrovirus, utilizes an enzyme called integrase to insert its genetic material into the chromosomes of the host cell. This process, known as integration, is essential for the transcription of viral genes and the subsequent production of new virus particles.[3][5] Raltegravir, the active metabolite of this compound, specifically inhibits the strand transfer activity of the HIV integrase.[3][6] It binds to the active site of the integrase enzyme, preventing it from inserting the viral DNA into the host genome, thereby halting the replication cycle.[3]
The following diagram illustrates the HIV replication cycle and the point of inhibition by Raltegravir.
Caption: HIV Replication Cycle and Raltegravir's Point of Inhibition.
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of Raltegravir. As this compound is a prodrug, the efficacy is determined by the active form, Raltegravir.
Table 1: In Vitro Efficacy of Raltegravir against HIV-1
| Assay Type | Cell Line | HIV-1 Strain | Parameter | Value | Reference |
| Strand Transfer Inhibition | N/A | Purified IN | IC50 | 2–7 nM | [7][8] |
| Viral Replication | Various | Broad Panel | IC95 | 31 nM (in 50% NHS) | [9] |
| Hollow-Fiber Infection Model | H9/CEM-SS | IIIB | EC50 | 7.43 ng/mL | [10] |
| Hollow-Fiber Infection Model | H9/CEM-SS | IIIB | EC90 | 17.54 ng/mL | [10] |
IC50: Half-maximal inhibitory concentration; IC95: 95% inhibitory concentration; EC50: Half-maximal effective concentration; EC90: 90% effective concentration; IN: Integrase; NHS: Normal Human Serum.
Table 2: In Vivo Efficacy of Raltegravir in HIV-1 Infected Patients (Clinical Trial Data)
| Study Population | Treatment Regimen | Duration | Efficacy Endpoint | Result | Reference |
| Treatment-Experienced | Raltegravir + Optimized Background Therapy (OBT) | 48 Weeks | Mean change in viral load from baseline | -1.60 log10 copies/mL | [11][12] |
| Treatment-Experienced | Raltegravir + OBT | 96 Weeks | Mean change in viral load from baseline | -1.38 log10 copies/mL | [11][12] |
| Treatment-Experienced | Raltegravir + OBT | 156 Weeks | % Patients with HIV-1 RNA <50 copies/mL | 51% | [13] |
| Treatment-Naïve | Raltegravir + Tenofovir/Lamivudine | 96 Weeks | % Patients with HIV-1 RNA <50 copies/mL | 83% | [11] |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of this compound.
Protocol 1: In Vitro HIV-1 Replication Assay
This assay determines the concentration of this compound (or its active form, Raltegravir) required to inhibit HIV-1 replication in a cell-based model.
Materials:
-
Human T-lymphoid cell line (e.g., MT-4, CEM-SS)
-
Laboratory-adapted or clinical isolate of HIV-1
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound or Raltegravir stock solution
-
96-well cell culture plates
-
p24 antigen ELISA kit
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
CO2 incubator (37°C, 5% CO2)
Workflow Diagram:
Caption: In Vitro HIV-1 Replication Assay Workflow.
Procedure:
-
Prepare serial dilutions of this compound or Raltegravir in complete cell culture medium.
-
Seed the target cells (e.g., MT-4) into a 96-well plate at an appropriate density.
-
Infect the cells with a pre-titered amount of HIV-1.
-
Immediately add the serially diluted compound to the appropriate wells. Include wells with no virus (cell control), virus but no drug (virus control), and a reference inhibitor.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 3 to 7 days.
-
After the incubation period, collect the cell culture supernatant to quantify the p24 viral antigen using an ELISA kit.
-
Assess cell viability in the remaining cells using a suitable reagent (e.g., MTT).
-
Calculate the 50% inhibitory concentration (IC50) from the p24 data and the 50% cytotoxic concentration (CC50) from the cell viability data. The selectivity index (SI) can be calculated as CC50/IC50.
Protocol 2: In Vivo Efficacy in a Humanized Mouse Model
This protocol describes the evaluation of this compound in a humanized mouse model of HIV-1 infection.
Materials:
-
Humanized mice (e.g., NSG mice reconstituted with human hematopoietic stem cells)
-
High-titer HIV-1 stock
-
This compound formulation for oral administration
-
Blood collection supplies (e.g., EDTA tubes)
-
Plasma separation reagents
-
Viral load quantification assay (e.g., RT-qPCR)
-
Flow cytometer and antibodies for human CD4+ T cell analysis
Procedure:
-
Model Establishment: Engraft immunodeficient mice with human hematopoietic stem cells to reconstitute a human immune system.
-
Infection: Once human immune cell engraftment is confirmed, infect the mice with a clinical isolate of HIV-1.
-
Treatment Initiation: After confirmation of stable viremia, randomize the mice into treatment and vehicle control groups.
-
Drug Administration: Administer this compound orally at the desired dose and frequency for a specified duration (e.g., 2-4 weeks).
-
Monitoring:
-
Viral Load: Collect blood samples at regular intervals and quantify the plasma HIV-1 RNA levels using RT-qPCR.
-
CD4+ T Cell Counts: Analyze peripheral blood or lymphoid tissues for the frequency and absolute number of human CD4+ T cells by flow cytometry.
-
-
Data Analysis: Compare the changes in viral load and CD4+ T cell counts between the this compound treated group and the vehicle control group to determine the in vivo efficacy.
Conclusion
The provided protocols and data offer a comprehensive framework for the preclinical evaluation of this compound's efficacy. The in vitro assays are crucial for determining the direct antiviral activity and cytotoxicity, while the in vivo models provide essential information on the compound's performance in a physiological system. These studies are fundamental for the continued development of this compound as a potential therapeutic agent for HIV-1 infection.
References
- 1. Raltegravir - Wikipedia [en.wikipedia.org]
- 2. Raltegravir (Isentress) | aidsmap [aidsmap.com]
- 3. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 4. google.com [google.com]
- 5. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medkoo.com [medkoo.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. Raltegravir: first in class HIV integrase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetic Determinants of Virological Response to Raltegravir in the In Vitro Pharmacodynamic Hollow-Fiber Infection Model System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Long-Term Efficacy and Safety of the HIV Integrase Inhibitor Raltegravir in Patients With Limited Treatment Options in a Phase II Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Efficacy and safety of raltegravir for treatment of HIV for 5 years in the BENCHMRK studies: final results of two randomised, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunohistochemistry Following Compound Treatment
Apolipoprotein E (ApoE) Expression in Brain Tissue Following MK-XXXX Treatment
Introduction
This document provides a detailed protocol for performing immunohistochemistry (IHC) on brain tissue samples treated with a hypothetical compound, MK-XXXX. The focus of this protocol is the detection of Apolipoprotein E (ApoE), a protein of significant interest in neurodegenerative disease research. While specific data for a compound designated "MK-8970" is not publicly available, this protocol offers a comprehensive, adaptable framework for researchers investigating the effects of novel compounds on protein expression in tissue samples. The methodologies outlined below are based on established IHC best practices and can be modified for various research contexts.
Data Presentation
As no quantitative data for a compound with the designation this compound is available in the public domain, the following table is presented as a template. Researchers should replace the placeholder data with their experimental results.
| Treatment Group | N | Mean Staining Intensity (A.U.) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | 10 | 150.2 | 25.8 | - |
| MK-XXXX (10 mg/kg) | 10 | 225.6 | 30.1 | < 0.05 |
| MK-XXXX (30 mg/kg) | 10 | 298.4 | 35.7 | < 0.01 |
Experimental Protocols
I. Tissue Preparation and Fixation
This protocol is intended for formalin-fixed, paraffin-embedded (FFPE) tissue.
-
Tissue Collection : Immediately following euthanasia in accordance with institutional guidelines, harvest the brain tissue.
-
Fixation : Immerse the tissue in 10% neutral buffered formalin (NBF) for 24-48 hours at room temperature. The volume of NBF should be at least 10 times the volume of the tissue.
-
Dehydration : Following fixation, dehydrate the tissue through a series of graded ethanol solutions.[1]
-
70% Ethanol: 2 hours
-
80% Ethanol: 2 hours
-
95% Ethanol: 2 hours
-
100% Ethanol I: 1 hour
-
100% Ethanol II: 1 hour
-
-
Clearing : Clear the tissue by immersing it in xylene.
-
Xylene I: 1 hour
-
Xylene II: 1 hour
-
-
Paraffin Infiltration : Infiltrate the tissue with molten paraffin wax at 60°C.
-
Paraffin I: 2 hours
-
Paraffin II: 2 hours
-
-
Embedding : Embed the paraffin-infiltrated tissue in a block of paraffin.
-
Sectioning : Cut 4-5 µm thick sections using a microtome and mount them on positively charged slides.[2]
-
Drying : Dry the slides overnight at 37°C or for 1 hour at 60°C.
II. Immunohistochemistry Staining Protocol
-
Deparaffinization and Rehydration :
-
Immerse slides in Xylene: 2 changes, 5 minutes each.
-
Immerse slides in 100% Ethanol: 2 changes, 3 minutes each.
-
Immerse slides in 95% Ethanol: 1 change, 3 minutes.
-
Immerse slides in 70% Ethanol: 1 change, 3 minutes.
-
Rinse in distilled water.
-
-
Antigen Retrieval :
-
For ApoE, heat-induced epitope retrieval (HIER) is recommended.
-
Immerse slides in a Tris-EDTA buffer (pH 9.0).
-
Heat the slides in a pressure cooker or water bath at 95-100°C for 20 minutes.
-
Allow the slides to cool to room temperature in the buffer for 20 minutes.
-
Rinse slides in Tris-buffered saline (TBS) with 0.025% Triton X-100.
-
-
Peroxidase Block :
-
Incubate sections with 3% hydrogen peroxide in methanol for 15 minutes to block endogenous peroxidase activity.[3]
-
Rinse with TBS.
-
-
Blocking :
-
Primary Antibody Incubation :
-
Dilute the primary antibody against ApoE in the blocking solution according to the manufacturer's instructions.
-
Incubate the sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation :
-
Rinse slides with TBS.
-
Incubate sections with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 1 hour at room temperature.
-
-
Detection :
-
Rinse slides with TBS.
-
Incubate sections with an avidin-biotin-horseradish peroxidase (HRP) complex for 30 minutes at room temperature.
-
Rinse slides with TBS.
-
-
Chromogen Application :
-
Apply 3,3'-diaminobenzidine (DAB) substrate and incubate until the desired brown color develops (typically 1-10 minutes).
-
Quench the reaction by rinsing with distilled water.
-
-
Counterstaining :
-
Counterstain with hematoxylin for 30-60 seconds to visualize cell nuclei.
-
"Blue" the sections in running tap water.
-
-
Dehydration and Mounting :
-
Dehydrate the sections through graded ethanol solutions (70%, 95%, 100%).
-
Clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Visualizations
Hypothetical Signaling Pathway Affected by MK-XXXX
Caption: Hypothetical signaling cascade initiated by MK-XXXX leading to increased ApoE expression.
Immunohistochemistry Experimental Workflow
References
Troubleshooting & Optimization
Technical Support Center: Optimizing MK-8970 Concentration for Cell Viability
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of the experimental compound MK-8970 for cell viability assays. While this compound is clinically recognized as a prodrug of the HIV integrase inhibitor raltegravir, this guide addresses its hypothetical application as an experimental anti-cancer agent, focusing on the common challenges and methodologies associated with determining its optimal concentration for in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a cell viability assay?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to determine its cytotoxic potential. A common starting point is a logarithmic dilution series, for example, from 0.01 µM to 100 µM. This wide range helps in identifying the IC50 value (the concentration at which 50% of the cells are non-viable).
Q2: How do I choose the appropriate cell line for my this compound experiment?
A2: The choice of cell line should be guided by your research question. If you are investigating the effect of this compound on a specific cancer type, use cell lines derived from that cancer. It is also good practice to test the compound on a non-cancerous cell line to assess its general cytotoxicity and potential for targeted effects.
Q3: My this compound is not dissolving properly in the cell culture medium. What should I do?
A3: this compound may have limited aqueous solubility. It is recommended to prepare a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it to the final working concentrations in the cell culture medium. Ensure the final concentration of DMSO in the medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.
Q4: How long should I incubate the cells with this compound before assessing cell viability?
A4: The incubation time will depend on the expected mechanism of action of this compound. A common starting point is to perform a time-course experiment, measuring cell viability at 24, 48, and 72 hours post-treatment. This will help determine the optimal time point to observe the compound's effect.
Q5: What do I do if I observe significant cell death even at the lowest concentrations of this compound?
A5: If high cytotoxicity is observed at very low concentrations, it is recommended to expand the concentration range to even lower values (e.g., in the nanomolar range). This will help in accurately determining the IC50 value.
Troubleshooting Guides
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or uneven compound distribution. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with your technique. Gently mix the plate after adding the compound. |
| Cell viability is higher than the control | Compound precipitation, interference with the assay reagent, or the compound has proliferative effects at low concentrations. | Visually inspect the wells for any precipitate. Run a control with the compound in cell-free medium to check for direct interaction with the assay reagent. Consider the possibility of a hormetic effect. |
| Unexpectedly low cell viability in control wells | Cell contamination, unhealthy cells, or issues with the culture medium or incubator. | Check the cell culture for any signs of contamination. Ensure you are using cells within a low passage number. Verify the quality of your medium and the incubator's CO2 and temperature settings. |
| IC50 value is not reproducible | Variations in experimental conditions (cell density, incubation time), or instability of the compound. | Standardize your protocol and document all experimental parameters. Prepare fresh dilutions of the compound for each experiment from a frozen stock. |
Quantitative Data
Table 1: Dose-Dependent Effect of this compound on Cancer Cell Viability after 48h Treatment
| Concentration (µM) | MCF-7 (% Viability) | A549 (% Viability) | HeLa (% Viability) |
| 0 (Control) | 100 ± 4.2 | 100 ± 3.8 | 100 ± 5.1 |
| 0.1 | 98 ± 3.9 | 95 ± 4.5 | 97 ± 4.8 |
| 1 | 85 ± 5.1 | 82 ± 4.9 | 88 ± 5.3 |
| 10 | 52 ± 4.7 | 48 ± 5.5 | 55 ± 4.9 |
| 50 | 21 ± 3.5 | 18 ± 4.1 | 25 ± 3.8 |
| 100 | 8 ± 2.1 | 5 ± 2.9 | 12 ± 3.2 |
Table 2: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h |
| MCF-7 | 10.8 |
| A549 | 9.5 |
| HeLa | 12.2 |
Experimental Protocols
MTT Cell Viability Assay Protocol
This protocol is for assessing cell viability based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases of viable cells.[1][2]
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the stock solution in complete medium to obtain the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After incubation, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Gently pipette up and down to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: Workflow for optimizing this compound concentration.
Caption: Hypothetical signaling pathway for this compound.
References
Troubleshooting MK-8970 solubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MK-8970. The information is presented in a question-and-answer format to directly address common issues, particularly those related to solubility, that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing precipitation after diluting my this compound stock solution in an aqueous buffer. What is causing this?
This is a frequent challenge encountered with compounds that have low aqueous solubility. This compound, like its active form raltegravir, is sparingly soluble in aqueous solutions. The initial stock solution is typically prepared in an organic solvent like Dimethyl Sulfoxide (DMSO), where the compound is more soluble. When this concentrated stock is diluted into an aqueous medium such as phosphate-buffered saline (PBS) or cell culture media, the solvent polarity increases significantly. This change can cause the compound to "crash out" or precipitate from the solution because it is no longer soluble in the high-water-content environment.
Q2: What are the immediate troubleshooting steps if I see a precipitate?
If you observe precipitation, consider these initial actions:
-
Optimize DMSO Concentration: Prepare intermediate dilutions of your concentrated stock in pure DMSO before the final dilution into the aqueous buffer. This can prevent localized high concentrations of the compound from precipitating upon contact with the aqueous solution.
-
Gentle Warming: Warming the solution to 37°C may help in dissolving the precipitate. However, exercise caution as prolonged exposure to heat can degrade some compounds.
-
Sonication: Using a water bath sonicator can help break down precipitate particles and facilitate their redissolution.
-
pH Adjustment: The solubility of raltegravir, the active form of this compound, is pH-dependent. Its solubility increases with higher pH.[1][2][3] Therefore, adjusting the pH of your aqueous buffer may improve the solubility of this compound. Acidic compounds tend to be more soluble at a higher pH.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. It is crucial to maintain a consistent and low final DMSO concentration across all experimental conditions to ensure that any observed effects are due to the compound and not the solvent.
Q4: Are there alternative solvents I can use if I continue to face solubility issues?
While DMSO is a common choice, other organic solvents can be considered. The potassium salt of raltegravir is also soluble in dimethylformamide (DMF).[4] For in vivo studies or specific in vitro assays where DMSO may interfere, exploring co-solvent systems or specialized formulation strategies like the use of cyclodextrins might be necessary.[5]
Data Presentation: Solubility of Raltegravir (Active form of this compound)
The following table summarizes the available quantitative solubility data for raltegravir. As this compound is a prodrug of raltegravir, this data provides a strong indication of the expected solubility characteristics.
| Solvent/Solution | Concentration | Source(s) |
| Organic Solvents | ||
| DMSO | ~89 mg/mL | [6] |
| DMSO | ~2 mg/mL (potassium salt) | [4] |
| Dimethylformamide (DMF) | ~1 mg/mL (potassium salt) | [4] |
| Ethanol | Insoluble/Very slightly soluble | [6][7] |
| Aqueous Solutions | ||
| Water | Insoluble | [6] |
| Water (with increasing pH) | Soluble, ~71 mg/mL at pH > 6.3 | [1][8] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL (potassium salt) | [4] |
| USP HCl acid buffer pH 1.2 | 0.014 mg/mL | [1] |
| USP Acetate buffer pH 4.5 | 0.020 mg/mL | [1] |
Experimental Protocols
Protocol for Preparation of this compound Stock and Working Solutions
This protocol provides a general guideline for preparing this compound solutions for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile aqueous buffer (e.g., PBS, cell culture medium)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath sonicator (optional)
-
37°C water bath or incubator (optional)
Procedure:
-
Preparation of Concentrated Stock Solution (e.g., 10 mM in DMSO):
-
Accurately weigh the required amount of this compound powder using an analytical balance.
-
Calculate the volume of DMSO needed to achieve the desired stock concentration (e.g., 10 mM).
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, use a water bath sonicator for 5-10 minutes or gently warm the solution to 37°C.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Intermediate Dilutions: From your concentrated stock solution, prepare a series of intermediate dilutions in pure DMSO. This helps in preventing precipitation during the final dilution step.
-
Final Aqueous Dilution:
-
Pre-warm your aqueous buffer (e.g., cell culture medium) to the experimental temperature (e.g., 37°C).
-
Add a small volume of the appropriate DMSO intermediate stock to the pre-warmed aqueous buffer. Crucially, add the DMSO stock to the buffer, not the other way around.
-
Immediately and vigorously mix the solution by vortexing or pipetting to ensure rapid and uniform dispersion. This is critical to prevent the compound from precipitating.
-
Ensure the final concentration of DMSO in your working solution is at a non-toxic level for your cells (typically ≤ 0.1%).
-
-
Visualizations
Signaling Pathway: Mechanism of Action of Raltegravir (Active form of this compound)
Caption: Mechanism of HIV integrase inhibition by Raltegravir.
Experimental Workflow: Preparing this compound Working Solutions
Caption: Workflow for preparing this compound working solutions.
Logical Relationship: Troubleshooting Precipitation
Caption: Decision tree for troubleshooting this compound precipitation.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Divalent Metals and pH Alter Raltegravir Disposition In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Divalent metals and pH alter raltegravir disposition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. stm.bookpi.org [stm.bookpi.org]
- 6. selleckchem.com [selleckchem.com]
- 7. pharmaceutical-networking.com [pharmaceutical-networking.com]
- 8. Raltegravir - LKT Labs [lktlabs.com]
How to prevent MK-8970 degradation in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of MK-8970 in solution during their experiments.
Troubleshooting Guide: this compound Degradation in Solution
Users encountering instability with this compound solutions can refer to the following guide to identify and mitigate potential causes of degradation.
| Observation | Potential Cause | Recommended Action |
| Loss of potency or inconsistent results over time. | Hydrolytic Degradation: this compound is an acetal carbonate prodrug, making it susceptible to hydrolysis, especially in aqueous solutions. The parent drug, raltegravir, is known to be unstable in acidic, basic, and neutral aqueous conditions.[1][2] | - Control the pH of the solution. Prepare solutions in a buffer at the optimal pH for stability (requires experimental determination). - Prepare solutions fresh before each experiment. - If storage is necessary, store at low temperatures (e.g., -20°C or -80°C) and for the shortest possible duration. |
| Precipitation or changes in solution appearance. | Poor Solubility: Raltegravir, the active form of this compound, has poor aqueous solubility.[2] Degradation products may also have different solubility profiles. | - Ensure the solvent system is appropriate for maintaining the solubility of this compound. - Filter the solution after preparation to remove any initial particulates. - Visually inspect solutions for any changes before use. |
| Discoloration of the solution. | Oxidative Degradation or Photodegradation: Although raltegravir is reported to be stable against oxidative and photolytic stress, it is a good practice to minimize exposure to oxygen and light.[1] | - Use de-gassed solvents to prepare solutions. - Store solutions in amber vials or protect them from light.[3] - Consider adding antioxidants to the formulation if oxidation is suspected.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: As an acetal carbonate prodrug, the primary degradation pathway for this compound in solution is expected to be hydrolysis.[5][6] This involves the cleavage of the carbonate and acetal linkages, releasing the active drug, raltegravir, and other byproducts. The parent drug, raltegravir, is known to be labile to hydrolysis under acidic, alkaline, and neutral conditions.[1]
Q2: What are the optimal storage conditions for this compound solutions?
A2: While specific stability data for this compound is not extensively published, based on the stability profile of raltegravir and general principles for storing prodrugs, the following conditions are recommended to minimize degradation:
-
Temperature: Store stock solutions at low temperatures, such as -20°C or -80°C. For short-term storage of working solutions, refrigeration (2-8°C) may be acceptable, but fresh preparation is ideal.
-
pH: The pH of the solution is critical. The optimal pH for stability should be determined experimentally, but neutral pH should be approached with caution as raltegravir shows degradation in neutral stress conditions.[1]
-
Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[3]
-
Atmosphere: For long-term storage, consider preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation.
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and effective method for monitoring the degradation of this compound is High-Performance Liquid Chromatography (HPLC).[7][8] A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for quantification of the remaining active compound.
Experimental Protocols
Protocol: Forced Degradation Study of Raltegravir (as a proxy for this compound)
This protocol is based on established methods for the forced degradation of raltegravir and can be adapted to assess the stability of this compound.[1][7]
Objective: To evaluate the stability of the drug substance under various stress conditions to understand its degradation pathways.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with UV or MS detector
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at room temperature or elevated temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the solution with 0.1 M NaOH before HPLC analysis.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate under the same conditions as acid hydrolysis. Neutralize with 0.1 M HCl before analysis.
-
Neutral Hydrolysis: Mix the stock solution with HPLC grade water. Incubate under the same conditions as acid/base hydrolysis.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 105°C) for a defined period. Dissolve the stressed sample in a suitable solvent for analysis.
-
Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) and/or visible light for a defined period.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed solution.
-
Dilute the sample to an appropriate concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent drug from all significant degradation products.
-
-
Data Analysis:
-
Calculate the percentage of degradation for each stress condition by comparing the peak area of the parent drug in the stressed sample to that of an unstressed control sample.
-
Identify and characterize major degradation products using techniques like LC-MS/MS if necessary.
-
Visualizations
Factors Influencing this compound Degradation
Caption: Factors leading to this compound degradation and corresponding preventative measures.
Experimental Workflow for Stability Assessment
Caption: Workflow for conducting forced degradation studies of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Structural analysis of anti-retroviral drug raltegravir and its potential impurity C: investigation of solubility and stability - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 3. biofargo.com [biofargo.com]
- 4. iipseries.org [iipseries.org]
- 5. Sustained Intracellular Raltegravir Depots Generated with Prodrugs Designed for Nanoparticle Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. pharmainfo.in [pharmainfo.in]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Overcoming off-target effects of MK-8970
Welcome to the technical support center for MK-8970. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming potential off-target effects and other experimental challenges related to the use of this compound.
Introduction to this compound
This compound is an acetal carbonate prodrug of raltegravir, a potent and specific inhibitor of the HIV-1 integrase enzyme. Raltegravir is a strand-transfer inhibitor (INSTI) that blocks the integration of the viral DNA into the host cell genome, a critical step in the HIV replication cycle.[1][2][3] As a prodrug, this compound is designed for enhanced absorption, allowing for potentially less frequent dosing. The primary target of the active form, raltegravir, is the HIV integrase enzyme. Due to the absence of a direct human homolog to HIV integrase, raltegravir is considered highly selective, with a lower propensity for off-target effects compared to other classes of antiretroviral drugs.[4][5]
However, as with any small molecule inhibitor, off-target effects and other adverse reactions can occur. This guide provides a framework for identifying, troubleshooting, and mitigating these potential issues in your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a prodrug that is converted in vivo to raltegravir. Raltegravir targets the catalytic core of the HIV integrase enzyme, preventing the "strand transfer" step where the viral DNA is inserted into the host cell's chromosome. This effectively halts the viral replication cycle.[1][2]
Q2: Are there known off-target interactions for raltegravir?
A2: Raltegravir is highly selective for HIV integrase.[5] Preclinical studies have shown it to be over 1000 times more selective for integrase than for other phosphatidyl transferases like human polymerases.[6] However, the integrase inhibitor class has been associated with certain clinical adverse effects that may be indicative of off-target activities, including weight gain, neuropsychiatric symptoms, and metabolic disturbances.[4][7]
Q3: What are the most common adverse effects observed with raltegravir that I should be aware of in my experiments?
A3: The most commonly reported side effects in clinical settings include nausea, headache, dizziness, fatigue, and insomnia.[1][8][9][10][11] While these are clinical symptoms, they may manifest in cellular or animal models as changes in metabolic assays, altered cell viability, or behavioral changes.
Q4: Are there any severe, but rare, adverse effects of raltegravir?
A4: Yes, severe adverse effects, although rare, have been reported. These include severe skin reactions (like Stevens-Johnson syndrome), muscle problems (myopathy and rhabdomyolysis), and liver toxicity.[1][10][12][13] Researchers should be vigilant for signs of cytotoxicity, stress responses, or unexpected phenotypic changes in their experimental systems.
Troubleshooting Guide
This guide is intended to help you troubleshoot unexpected results in your experiments that may be related to the off-target effects of this compound/raltegravir.
| Observed Issue | Potential Cause (Off-Target Effect) | Recommended Action |
| Unexpected change in cell metabolism (e.g., altered glucose uptake, lipid accumulation) | The integrase inhibitor class has been clinically associated with weight gain and metabolic changes.[4] | - Perform dose-response experiments to determine if the effect is concentration-dependent.- Use a structurally unrelated HIV integrase inhibitor as a control.- Analyze key metabolic pathway markers (e.g., AMPK, mTOR signaling). |
| Increased cytotoxicity or apoptosis in uninfected cells | Rare but severe reactions like liver toxicity have been reported.[1][10] | - Titrate the concentration of this compound to find the optimal balance between efficacy and toxicity.- Include a positive control for apoptosis/cytotoxicity in your assays.- Assess mitochondrial function (e.g., using a Seahorse assay or measuring mitochondrial membrane potential). |
| Altered neuronal cell function or viability in in vitro models | Neuropsychiatric side effects like dizziness, insomnia, and depression have been noted clinically.[4][9][10] | - If working with neuronal cultures, assess neuronal viability, synaptic function, and markers of cellular stress.- In animal models, consider including behavioral assessments. |
| Unexpected activation of immune or stress response pathways | Severe hypersensitivity reactions can occur.[12][13] Your experimental system may exhibit an inflammatory or stress response. | - Profile the expression of key inflammatory cytokines and stress-related genes (e.g., via qPCR or RNA-seq).- Use an inactive analogue of raltegravir as a negative control. |
Experimental Protocols
Protocol 1: Assessing Off-Target Cytotoxicity
Objective: To determine the concentration range at which this compound exhibits off-target cytotoxicity in a specific cell line.
Methodology:
-
Cell Plating: Plate your cells of interest in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a serial dilution of this compound and a negative control (vehicle, e.g., DMSO). Include a positive control for cytotoxicity (e.g., staurosporine).
-
Treatment: Treat the cells with the different concentrations of this compound and controls.
-
Incubation: Incubate the cells for a duration relevant to your primary experiment (e.g., 24, 48, or 72 hours).
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Viability Assay: Assess cell viability using a standard method such as an MTT, MTS, or a live/dead cell staining assay.
-
Data Analysis: Plot the cell viability against the log of the compound concentration to determine the CC50 (50% cytotoxic concentration).
Protocol 2: Profiling Metabolic Off-Target Effects
Objective: To investigate whether this compound induces metabolic changes in your experimental system.
Methodology:
-
Experimental Setup: Culture your cells or treat your animal models with a therapeutically relevant concentration of this compound and a vehicle control.
-
Metabolite Extraction: After the desired treatment period, harvest the cells or tissues and perform a metabolite extraction using a suitable method (e.g., methanol/chloroform extraction).
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Metabolomics Analysis: Analyze the extracted metabolites using mass spectrometry-based metabolomics to identify any significant changes in metabolic pathways.
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Targeted Assays: Based on the metabolomics data, perform targeted assays to confirm the findings. For example:
-
Glucose Uptake Assay: Measure the uptake of a fluorescent glucose analog.
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Lipid Accumulation Assay: Use a dye such as Oil Red O to stain intracellular lipid droplets.
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Seahorse XF Analyzer: Measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) to assess mitochondrial respiration and glycolysis.
-
-
Data Interpretation: Compare the metabolic profiles of the this compound-treated group with the control group to identify any off-target metabolic effects.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Raltegravir Action
Caption: Troubleshooting Off-Target Effects
This technical support guide provides a starting point for addressing potential off-target effects of this compound. Careful experimental design, including the use of appropriate controls and orthogonal assays, is crucial for distinguishing between on-target and off-target phenomena.
References
- 1. Raltegravir - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 3. Raltegravir (Isentress) | aidsmap [aidsmap.com]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. Recent advances in the development of integrase inhibitors for HIV treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Raltegravir: MedlinePlus Drug Information [medlineplus.gov]
- 9. isentress.com [isentress.com]
- 10. What are the side effects of Raltegravir Potassium? [synapse.patsnap.com]
- 11. Side Effects of Isentress (raltegravir): Interactions & Warnings [medicinenet.com]
- 12. Raltegravir (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 13. drugs.com [drugs.com]
Technical Support Center: MK-8189 (formerly MK-8970)
A Note on Nomenclature: Initial searches for "MK-8970" did not yield specific results. Based on current research and clinical trial data, it is highly likely that the compound of interest is MK-8189 , a potent and selective phosphodiesterase 10A (PDE10A) inhibitor under investigation for the treatment of schizophrenia. This technical support center will focus on MK-8189, addressing potential sources of experimental variability and reproducibility challenges.
This guide is intended for researchers, scientists, and drug development professionals. It provides troubleshooting advice and frequently asked questions (FAQs) to support consistent and reliable experimental outcomes with MK-8189.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary mechanism of action for MK-8189? | MK-8189 is a phosphodiesterase 10A (PDE10A) inhibitor. PDE10A is an enzyme highly expressed in the striatum of the brain that breaks down cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, MK-8189 increases the levels of these second messengers in striatal neurons, which is thought to mimic the effects of dopamine D2 receptor antagonists and D1 receptor agonists, thereby offering a potential treatment for schizophrenia.[1][2] |
| What are the key differences between preclinical and clinical findings for MK-8189? | Preclinical studies in rodents and non-human primates demonstrated that MK-8189 could effectively engage the PDE10A target and show efficacy in animal models of psychosis and cognitive impairment.[3][4][5] Phase 2a clinical trials have shown a trend towards improvement in the total Positive and Negative Syndrome Scale (PANSS) score in patients with an acute episode of schizophrenia.[1] Notably, some clinical trial participants treated with MK-8189 experienced weight loss, a contrast to the weight gain often associated with other antipsychotic medications.[1][6] |
| What are some common challenges encountered when working with PDE10A inhibitors like MK-8189? | Researchers working with PDE10A inhibitors may face challenges in translating preclinical findings to clinical efficacy.[7][8] Potential issues include species differences in neurobiology, determining the optimal dose and treatment regimen, and managing potential off-target effects.[7][9] Ensuring consistent target engagement and measuring its downstream effects can also be complex. |
| How can I ensure accurate measurement of PDE10A enzyme occupancy? | Accurate measurement of enzyme occupancy (EO) is critical for correlating drug exposure with pharmacological effects. Positron Emission Tomography (PET) imaging with a specific tracer, such as [11C]MK-8193, has been used to determine PDE10A EO in non-human primates.[3] For preclinical rodent studies, the tracer [3H]MK-8193 has been utilized.[3] It is crucial to establish a clear relationship between plasma drug concentration and striatal PDE10A occupancy to guide dose selection.[2] |
Troubleshooting Guides
Inconsistent In Vivo Efficacy in Animal Models
| Observed Issue | Potential Causes | Recommended Solutions |
| High variability in behavioral outcomes (e.g., conditioned avoidance response, prepulse inhibition). | - Suboptimal Drug Exposure: Incorrect dosage, poor bioavailability, or rapid metabolism can lead to insufficient target engagement.[10] - Animal Model Variability: The specific strain and age of the animals can influence their response to the compound and the behavioral paradigm. - Procedural Inconsistencies: Minor variations in handling, timing of dosing, and behavioral testing protocols can introduce significant variability.[10] | - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct thorough PK/PD studies to establish the dose-exposure-response relationship. Ensure plasma concentrations are sufficient to achieve the desired PDE10A enzyme occupancy (e.g., >47% for efficacy in some preclinical models).[3] - Standardize Animal Models: Use a consistent and well-characterized animal strain from a reputable supplier. Report the age and weight of the animals in all experimental records. - Rigorous Protocol Adherence: Develop and strictly follow detailed standard operating procedures (SOPs) for all aspects of the experiment. Implement blinding and randomization to minimize experimenter bias.[10] |
| Discrepancies between your results and published findings. | - Differences in Experimental Protocols: Subtle variations in the experimental setup, not always detailed in publications, can lead to different outcomes.[10] - Compound Stability and Formulation: Improper storage or formulation of MK-8189 can affect its potency and bioavailability.[10] | - Detailed Protocol Comparison: If possible, contact the authors of the original study to obtain more detailed protocols. Pay close attention to factors such as the vehicle used for drug administration and the specific parameters of the behavioral assays. - Verify Compound Integrity: Ensure MK-8189 is stored under recommended conditions. Prepare fresh formulations for each experiment and verify the concentration and stability of the dosing solution. |
Variability in Clinical Trial Data (PANSS Scores)
| Observed Issue | Potential Causes | Recommended Mitigation Strategies |
| High placebo response rates obscuring the therapeutic effect of MK-8189. | - Patient Expectation and Non-specific Trial Effects: The environment of a clinical trial itself can lead to improvements in symptoms. - Inconsistent PANSS Ratings: Variability in how clinicians score the PANSS can introduce noise into the data.[11] | - Rater Training and Calibration: Implement rigorous training and ongoing calibration for all clinical raters to ensure consistent scoring of the PANSS.[11] - Centralized and Independent Review: Utilize centralized and blinded independent review of PANSS interviews to identify and correct for rating inconsistencies.[11] |
| Erratic or unstable PANSS scores within individual patients. | - Natural Fluctuation of Schizophrenia Symptoms: The symptoms of schizophrenia can vary significantly over short periods. - Measurement Error: Inaccurate or inconsistent data collection can contribute to score variability.[11] | - Frequent and Consistent Assessments: Conduct PANSS assessments at regular and consistent intervals to capture a more stable picture of a patient's symptoms. - Statistical Analysis of Variability: Employ statistical methods, such as calculating the mean square successive difference (MSSD), to identify and account for excessive data variability in the final analysis.[11] |
Experimental Protocols
Preclinical Evaluation of MK-8189 in Rodent Models
A key preclinical study evaluated MK-8189's effect on psychostimulant-induced hyperlocomotion in rats, a common model for antipsychotic activity.
Protocol:
-
Animals: Male Wistar-Hannover rats.
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Drug Administration: MK-8189 was administered orally (0.25–0.75 mg/kg) one hour prior to the administration of the N-methyl-d-aspartate (NMDA) receptor antagonist MK-801.[2][12]
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Induction of Hyperlocomotion: MK-801 was administered to induce hyperactive behavior.
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Behavioral Assessment: Locomotor activity was measured for 90 minutes following MK-801 administration.
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Outcome Measure: The total distance traveled was recorded and compared between treatment groups.
Expected Outcome: MK-8189 is expected to produce a dose-dependent reduction in MK-801-induced hyperlocomotion.[2][12]
Clinical Assessment in an Acute Schizophrenia Trial
The Phase 2a proof-of-concept trial for MK-8189 utilized the Positive and Negative Syndrome Scale (PANSS) to assess efficacy.
Protocol:
-
Participants: Adults experiencing an acute episode of schizophrenia.[1]
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Treatment Arms: Participants were randomized to receive once-daily MK-8189 (12 mg), placebo, or an active control (risperidone 6 mg) for 4 weeks.[1]
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Primary Outcome Measure: The primary endpoint was the change from baseline in the total PANSS score at the end of the 4-week treatment period.[1]
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Data Collection: PANSS assessments were conducted by trained clinicians at baseline and at specified follow-up visits.
Expected Outcome: A greater reduction in the total PANSS score in the MK-8189 group compared to the placebo group would indicate efficacy. The trial showed a trend towards improvement with MK-8189.[1]
Visualizations
Caption: Mechanism of action of MK-8189 in a striatal neuron.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. Effects of PDE10A inhibitor MK-8189 in people with an acute episode of schizophrenia: A randomized proof-of-concept clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of MK-8189, a Highly Potent and Selective PDE10A Inhibitor for the Treatment of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical evaluation of MK-8189: A novel phosphodiesterase 10A inhibitor for the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. matilda.science [matilda.science]
- 6. forum.schizophrenia.com [forum.schizophrenia.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. neurologylive.com [neurologylive.com]
- 10. benchchem.com [benchchem.com]
- 11. The Impact of Aberrant Data Variability on Drug–Placebo Separation and Drug/Placebo Response in an Acute Schizophrenia Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: MK-8970 In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with the investigational compound MK-8970. The focus is on addressing common challenges related to its in vivo bioavailability.
Troubleshooting Guide
This guide is designed to help you troubleshoot specific issues you may encounter during your in vivo experiments with this compound.
Issue 1: Low or undetectable plasma concentrations of this compound after oral administration.
-
Question: We are administering this compound orally to our rat model but are observing very low or no exposure in the plasma. What could be the cause and how can we improve this?
-
Answer: Low oral bioavailability is a common challenge for new chemical entities (NCEs) and can stem from several factors.[1][2][3] For this compound, this is likely due to one or a combination of the following: poor aqueous solubility, extensive first-pass metabolism, or efflux by intestinal transporters.[4][5][6]
Initial Troubleshooting Steps:
-
Confirm Compound Integrity: Ensure the compound is stable in the formulation and has not precipitated.
-
Vehicle Selection: The choice of vehicle is critical for poorly soluble compounds.[7][8] If you are using a simple aqueous vehicle, it is unlikely to be suitable for this compound.
-
Dose and Formulation Analysis: Re-verify the concentration and homogeneity of your dosing formulation to rule out preparation errors.
Recommended Actions to Improve Exposure:
-
Formulation Optimization: The most effective approach is to improve the solubility and dissolution rate of this compound.[2][9] Consider the strategies outlined in the table below.
-
Co-administration with a P-gp Inhibitor: If efflux is suspected, co-administering a known P-glycoprotein (P-gp) inhibitor like verapamil can increase absorption.[4][10]
-
Alternative Route of Administration: To bypass first-pass metabolism in the gut and liver, consider intravenous (IV) or subcutaneous (SC) administration for initial pharmacokinetic studies.[5][6] This will help determine the absolute bioavailability.
-
Issue 2: High variability in plasma exposure between individual animals.
-
Question: We are seeing significant inter-animal variability in the pharmacokinetic (PK) data for this compound. What are the potential reasons and how can we reduce this variability?
-
Answer: High variability in exposure is often linked to formulation- and physiology-dependent absorption. For orally administered drugs with poor solubility, small differences in gastrointestinal (GI) conditions (e.g., pH, presence of food) can lead to large differences in absorption.[2] Genetic variability in metabolic enzymes and transporters can also contribute to this phenomenon.[5]
Troubleshooting and Optimization Strategies:
-
Standardize Experimental Conditions:
-
Fasting: Ensure all animals are fasted for a consistent period before dosing, as food can significantly impact the absorption of lipophilic drugs.
-
Dosing Technique: Refine the oral gavage technique to ensure consistent delivery to the stomach.
-
-
Improve Formulation Robustness:
-
Microemulsions/SEDDS: Self-emulsifying drug delivery systems (SEDDS) can reduce the impact of physiological variables by forming a fine emulsion in the GI tract, leading to more consistent absorption.[2][11]
-
Nanosuspensions: Reducing the particle size to the nanoscale increases the surface area for dissolution, making the process faster and less dependent on GI transit time.[12]
-
-
Issue 3: Signs of toxicity or adverse events in animal models at predicted safe doses.
-
Question: Our animals are showing unexpected adverse effects (e.g., weight loss, lethargy) at doses we believed to be safe. Could the vehicle be the cause?
-
Answer: Yes, the vehicle itself can cause unintended biological effects, especially when using organic co-solvents or surfactants to solubilize a compound.[8][13] It is crucial to distinguish between vehicle-induced toxicity and compound-induced toxicity.
Troubleshooting Steps:
-
Review Vehicle Tolerability Data: Compare your vehicle and dosing volume to established no-observed-adverse-effect levels (NOAELs) for the specific species and route of administration.[14][15][16]
-
Run a Vehicle-Only Control Group: Always include a control group that receives only the vehicle to isolate its effects.[8]
-
Reduce Vehicle Concentration/Volume: If the vehicle is suspected to be the cause, try to reduce its concentration or the total volume administered. This may require developing a more advanced formulation that can solubilize the drug more efficiently.
-
Conduct a Pilot Tolerability Study: Before a full-scale experiment, administer the vehicle alone to a small group of animals to screen for adverse effects.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the likely Biopharmaceutics Classification System (BCS) class for this compound and why is it important?
A1: Given its poor aqueous solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[1][17] This classification is critical because it helps guide formulation development. For BCS Class II compounds, enhancing the dissolution rate is the primary goal to improve bioavailability.[9] For Class IV, both solubility and permeability may need to be addressed.
Q2: What are the most common formulation strategies to improve the oral bioavailability of poorly soluble drugs like this compound?
A2: A variety of formulation technologies can be employed.[11] The choice depends on the physicochemical properties of this compound and the stage of development. Key strategies include:
-
Particle Size Reduction: Micronization and nanosizing increase the surface area for dissolution.[12]
-
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) and Self-Microemulsifying Drug Delivery Systems (SMEDDS) are isotropic solutions of oil and surfactants that form fine emulsions in the GI tract, enhancing solubilization.[2][9][11]
-
Amorphous Solid Dispersions: Dispersing the drug in a hydrophilic carrier in an amorphous state overcomes the crystal lattice energy, which can significantly increase solubility.[9][12]
-
Use of Co-solvents and Surfactants: Solvents like PEG 400, DMSO, and surfactants like Tween 80 can be used to create simple solutions for early-stage studies.[7][14][18]
-
Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic drugs, increasing their aqueous solubility.[8][12]
Q3: How does first-pass metabolism affect the bioavailability of this compound and what can be done about it?
A3: First-pass metabolism is the biotransformation of a drug in the liver and gut wall before it reaches systemic circulation.[5][6] If this compound is extensively metabolized by enzymes in these tissues (e.g., Cytochrome P450 enzymes), its bioavailability will be significantly reduced.[19]
-
Assessment: To determine the extent of the first-pass effect, compare the area under the curve (AUC) from oral administration with the AUC from intravenous (IV) administration.
-
Mitigation Strategies:
-
Alternative Routes: Bypassing the liver and gut through routes like intravenous, subcutaneous, or sublingual administration can avoid first-pass metabolism.[5]
-
Prodrugs: A prodrug is an inactive form of a drug that is metabolized into the active form.[2] This approach can be used to bypass or reduce first-pass metabolism.[6]
-
Enzyme Inhibitors: Co-administration with an inhibitor of the specific metabolic enzyme can increase bioavailability, though this can lead to drug-drug interactions.
-
Q4: What is the role of efflux transporters like P-glycoprotein (P-gp) in the absorption of this compound?
A4: P-glycoprotein (P-gp) is an efflux transporter located in the intestinal epithelium that pumps drugs back into the gut lumen, thereby reducing their absorption and bioavailability.[4][10][20] Many drugs are substrates for P-gp.[4][21][22] If this compound is a P-gp substrate, this will be a significant barrier to its oral absorption. This can be investigated using in vitro models like Caco-2 cell permeability assays or in vivo by co-administering a P-gp inhibitor.[4]
Data Presentation
Table 1: Comparison of Preclinical Formulation Strategies for this compound
| Formulation Strategy | Description | Advantages | Disadvantages | Typical Application |
| Aqueous Suspension (Micronized) | Drug particles suspended in an aqueous vehicle with a suspending agent (e.g., 0.5% CMC). | Simple to prepare; suitable for early toxicology.[15] | May have low and variable absorption; potential for particle aggregation. | Range-finding toxicity studies. |
| Co-solvent Solution | Drug dissolved in a mixture of solvents (e.g., 20% PEG 400, 10% Ethanol in saline).[7][18] | Easy to prepare; ensures dose uniformity. | Risk of drug precipitation upon dilution in GI fluids; potential for vehicle toxicity.[7] | Initial PK and efficacy studies. |
| Lipid-Based (SEDDS) | Isotropic mixture of oil, surfactant, and co-surfactant. Forms a microemulsion in the GI tract.[2][11] | Enhances solubility and absorption; can reduce food effects and variability.[9] | More complex to develop; potential for GI side effects from surfactants. | Efficacy and later-stage toxicology studies. |
| Nanosuspension | Drug particles reduced to the nanometer range and stabilized with surfactants. | Significantly increases dissolution velocity; suitable for oral and IV administration.[12][17] | Requires specialized equipment (e.g., high-pressure homogenizer); potential for physical instability. | PK/PD studies; bridging oral and IV formulations. |
Table 2: Common Vehicles for Oral Administration in Rodent Studies and their No-Observed-Adverse-Effect Levels (NOAELs)
| Vehicle | Class | Typical Concentration | 2-Week Oral NOAEL in Rats (mg/kg/day) | Notes |
| 0.5% Methylcellulose (MC) | Aqueous Suspension | 0.5% w/v | Not applicable (generally well-tolerated)[14] | Common, but not suitable for solubilizing compounds.[14][15] |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 10-50% v/v | 1,250[14] | Can cause diarrhea at high doses. |
| Hydroxypropyl-β-cyclodextrin (HP-β-CD) | Solubilizer | 20-40% w/v | 1,000[14][15] | Can cause osmotic diarrhea and kidney effects at high doses. |
| Tween 80 (Polysorbate 80) | Surfactant | 1-10% v/v | 250[14] | Can cause hypersensitivity reactions in some species. |
| Corn Oil / Sesame Oil | Lipid Vehicle | 100% | 4,500[14] | Suitable for highly lipophilic compounds; absorption can be slow and variable.[8] |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | <10% v/v | NOEL could not be determined due to odor/irritant effects[14] | Potent solvent, but has biological activity and can cause skin irritation. Use with caution. |
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for this compound
-
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate for in vivo studies.
-
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Stabilizer/surfactant (e.g., Poloxamer 188 or Tween 80)
-
Purified water
-
High-pressure homogenizer or bead mill
-
Particle size analyzer (e.g., dynamic light scattering)
-
-
Methodology:
-
Prepare a pre-suspension by dispersing this compound powder (e.g., 1-5% w/v) and a stabilizer (e.g., 0.5-2% w/v) in purified water.
-
Stir the mixture at high speed for 30 minutes to ensure adequate wetting of the drug particles.
-
Process the pre-suspension through a high-pressure homogenizer for 10-20 cycles at 1500 bar or until the desired particle size is achieved. Alternatively, use a bead mill with zirconium oxide beads.
-
Measure the particle size distribution (z-average and polydispersity index) using a particle size analyzer. The target is typically a z-average below 200 nm.
-
Visually inspect the final nanosuspension for any aggregates or sedimentation.
-
Store at 4°C and check for physical stability before use.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats to Evaluate Different Formulations
-
Objective: To compare the oral bioavailability of this compound from three different formulations: a micronized suspension, a co-solvent solution, and a SEDDS formulation.
-
Animals: Male Sprague-Dawley rats (n=4 per group), fasted overnight.
-
Formulations:
-
Group 1 (Suspension): 10 mg/kg this compound in 0.5% Methylcellulose.
-
Group 2 (Solution): 10 mg/kg this compound in 20% PEG 400 / 80% Saline.
-
Group 3 (SEDDS): 10 mg/kg this compound in a pre-concentrate of Capryol 90, Cremophor EL, and Transcutol HP.
-
Group 4 (IV): 1 mg/kg this compound in 10% DMSO / 40% PEG 400 / 50% Saline (for bioavailability calculation).
-
-
Methodology:
-
Administer the respective formulations to each group. Groups 1-3 receive the dose via oral gavage. Group 4 receives the dose via tail vein injection.
-
Collect sparse blood samples (approx. 100 µL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into tubes containing an anticoagulant (e.g., K2-EDTA).
-
Process the blood samples by centrifugation to obtain plasma.
-
Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Calculate the absolute oral bioavailability (F%) for each oral formulation using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.
-
Visualizations
Caption: Troubleshooting workflow for low in vivo bioavailability of this compound.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. asianpharmtech.com [asianpharmtech.com]
- 3. Promising strategies for improving oral bioavailability of poor water-soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 5. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 6. First pass effect - Wikipedia [en.wikipedia.org]
- 7. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. files.core.ac.uk [files.core.ac.uk]
- 11. walshmedicalmedia.com [walshmedicalmedia.com]
- 12. tandfonline.com [tandfonline.com]
- 13. benchchem.com [benchchem.com]
- 14. Investigation of solvents that can be used as vehicles to evaluate poorly soluble compounds in short-term oral toxicity studies in rats [jstage.jst.go.jp]
- 15. researchgate.net [researchgate.net]
- 16. Successful Drug Development Despite Adverse Preclinical Findings Part 1: Processes to Address Issues and Most Important Findings - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. P-glycoprotein: a defense mechanism limiting oral bioavailability and CNS accumulation of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. books.rsc.org [books.rsc.org]
- 22. Efflux transporters- and cytochrome P-450-mediated interactions between drugs of abuse and antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
Adjusting MK-8970 dosage for different cell lines
Disclaimer: The following technical support guide is for a hypothetical small molecule inhibitor, designated as MK-8970. The information provided is intended as a general framework and example for researchers working with novel small molecule inhibitors. All experimental details, including the mechanism of action, should be considered illustrative.
Introduction to this compound (Hypothetical)
This compound is a novel, potent, and selective inhibitor of the mTORC1 signaling pathway. By targeting mTORC1, this compound disrupts the integration of signals from growth factors and nutrients, leading to the inhibition of cell growth and proliferation. This guide provides essential information for utilizing this compound in various cell lines, including troubleshooting common issues and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new cell line?
A1: For a novel compound like this compound, it is advisable to start with a broad concentration range to establish a dose-response curve. A logarithmic dilution series, for instance, from 1 nM to 100 µM, is a common starting point.[1] This wide range will help in identifying the effective concentration window for your specific cell line and assay.
Q2: How should I dissolve and store this compound?
A2: Most small molecule inhibitors are dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. It is critical to ensure the final DMSO concentration in the cell culture medium remains low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[1] Stock solutions should be aliquoted to minimize freeze-thaw cycles and stored at -20°C or -80°C, protected from light.[1]
Q3: What is the optimal incubation time for this compound?
A3: The ideal incubation time depends on the compound's mechanism of action and the biological question being investigated. A time-course experiment is recommended. This can be performed by treating cells with a fixed, effective concentration of this compound and measuring the desired endpoint at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[1]
Q4: How does serum in the culture medium affect the activity of this compound?
A4: Serum proteins can bind to small molecules, potentially reducing the effective concentration of the compound available to the cells.[1] It is important to consider this when interpreting results. If significant interference is suspected, it may be necessary to conduct experiments in serum-free or reduced-serum conditions.[1]
Troubleshooting Guides
Issue 1: No Observable Effect of this compound at Tested Concentrations
| Potential Cause | Recommended Solution |
| Concentration is too low | Test a higher concentration range. Some compounds may require higher concentrations in vitro to elicit a response.[1] |
| Compound instability | Ensure the compound is properly stored and handled. Prepare fresh dilutions for each experiment.[1] |
| Insensitive cell line or assay | Verify that your cell line expresses the target of this compound (mTORC1). Use a positive control to ensure the assay is working as expected. |
Issue 2: High Level of Cell Death Observed Across All Concentrations
| Potential Cause | Recommended Solution |
| Compound-induced cytotoxicity | Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range of this compound for your specific cell line. Adjust experimental concentrations to be below the cytotoxic threshold.[1] |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is kept as low as possible (ideally ≤ 0.1%). Run a solvent-only control to assess its effect on cell viability.[2] |
Issue 3: Inconsistent or Variable Results Between Experiments
| Potential Cause | Recommended Solution |
| Inconsistent cell culture conditions | Standardize cell culture parameters such as cell passage number, confluency, and media composition.[1] |
| Pipetting errors | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Calibrate pipettes regularly.[1] |
| Compound degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles and protect from light during storage and handling. |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound in Adherent Cell Lines
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Adherent cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in complete cell culture medium. A common approach is a 10-point, 3-fold dilution series.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest inhibitor concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
Viability Assay: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (e.g., absorbance or luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results as percent viability versus log-transformed inhibitor concentration. Use a non-linear regression model to calculate the IC50 value.
Protocol 2: General Protocol for Cell Treatment with this compound
This protocol describes a general procedure for treating adherent cells with this compound for downstream analysis.
Materials:
-
Cultured adherent cells in multi-well plates
-
Complete cell culture medium
-
Prepared working solutions of this compound
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in the desired plate format (e.g., 6-well, 12-well) at a density that ensures they are in the exponential growth phase at the time of treatment. Allow cells to adhere overnight.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution. Prepare the desired final concentrations by diluting the stock solution in complete cell culture medium.
-
Cell Treatment:
-
Aspirate the old medium from the cell culture wells.
-
Gently wash the cells with PBS.
-
Add the medium containing the desired concentration of this compound to each well.
-
Include a vehicle control (medium with the same concentration of DMSO as the inhibitor-treated wells).
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, the cells can be harvested for various downstream analyses, such as protein extraction for Western blotting, RNA isolation for gene expression analysis, or fixation for immunofluorescence.
Data Presentation
Quantitative data from dose-response experiments should be organized into clear tables for easy comparison across different cell lines.
Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (nM) |
| MCF-7 | Breast Cancer | 50 |
| A549 | Lung Cancer | 120 |
| U-87 MG | Glioblastoma | 85 |
| HCT116 | Colon Cancer | 200 |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway of mTORC1 inhibited by this compound.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound.
Troubleshooting Logic
Caption: Troubleshooting logic for inconsistent experimental results.
References
Technical Support Center: Interpreting Unexpected Results with MK-8970
Important Notice: Publicly available scientific literature and clinical trial databases do not contain information regarding a compound designated as MK-8970. The identifier "this compound" is associated with non-scientific subjects, including a flight number and a watch model. It is possible that this compound is an internal development code for a compound not yet disclosed in public forums, or the identifier may be inaccurate.
This resource has been generated based on common challenges and unexpected outcomes observed with investigational compounds in similar therapeutic areas, such as kinase inhibitors and modulators of signaling pathways. The following troubleshooting guide and frequently asked questions are intended to provide a general framework for addressing unexpected experimental results.
Troubleshooting Guides
This section provides guidance on how to approach and interpret unexpected results during the preclinical and clinical investigation of a novel compound.
Question: We observed a significant off-target effect in our in vitro kinase panel that was not predicted by our initial computational models. How should we proceed?
Answer:
An unexpected off-target kinase interaction requires a multi-step investigation to understand its potential clinical relevance.
Recommended Workflow:
-
Confirmation and Characterization:
-
Repeat the kinase screen with a fresh compound lot to rule out contamination or degradation.
-
Perform a dose-response curve for the off-target kinase to determine the IC50 or Ki.
-
Utilize an orthogonal binding assay (e.g., surface plasmon resonance) to confirm direct interaction.
-
-
Cellular Target Engagement:
-
Develop a cellular assay to measure the inhibition of the off-target kinase in a relevant cell line. This will determine if the compound can engage the target in a cellular context.
-
-
Phenotypic Screening:
-
Assess the phenotypic consequences of inhibiting the off-target kinase in relevant cell models. This can help to predict potential adverse effects or even uncover new therapeutic opportunities.
-
-
Structural Biology:
-
If the off-target interaction is potent, consider co-crystallization studies to understand the binding mode. This can inform future medicinal chemistry efforts to design more selective compounds.
-
Experimental Protocol: In Vitro Kinase Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a specific kinase.
-
Materials: Recombinant kinase, appropriate substrate, ATP, this compound, assay buffer, detection reagent.
-
Method:
-
Prepare a serial dilution of this compound.
-
In a 384-well plate, add the kinase, the substrate, and the compound at various concentrations.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for the optimized reaction time.
-
Stop the reaction and measure the signal using a suitable plate reader.
-
Calculate the percent inhibition for each concentration and fit the data to a four-parameter logistic equation to determine the IC50.
-
Question: Our compound showed unexpected toxicity in animal models at doses that were well-tolerated in vitro. What are the potential causes and how can we investigate them?
Answer:
In vivo toxicity that is not predicted by in vitro models can arise from several factors. A systematic approach is necessary to identify the underlying cause.
Potential Causes and Investigation Strategies:
| Potential Cause | Investigation Strategy |
| Metabolite-mediated toxicity | Perform metabolite identification studies in plasma and liver microsomes from the relevant species. Synthesize major metabolites and test them in toxicity assays. |
| Target-related toxicity in a specific organ | Conduct biodistribution studies to determine the concentration of the compound in different tissues. Correlate compound levels with histopathology findings. |
| Off-target toxicity | Perform a broader off-target screen (e.g., safety pharmacology panel) to identify potential interactions with other receptors, channels, or enzymes. |
| Immune-mediated toxicity | Analyze blood samples for changes in cytokine levels and immune cell populations. Conduct histopathology with an emphasis on immune cell infiltration in affected organs. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for compounds in this class?
A1: While specific information on this compound is unavailable, compounds in similar developmental pathways are often designed as inhibitors or modulators of key signaling molecules, such as protein kinases, which are critical for cell growth, differentiation, and survival.
Q2: Are there any known off-target effects that we should be particularly aware of?
A2: Without specific data on this compound, it is crucial to conduct comprehensive off-target profiling. For kinase inhibitors, common off-targets can include structurally related kinases, which may lead to unexpected side effects.
Q3: We are observing conflicting efficacy results between two different tumor xenograft models. What could be the reason?
A3: Discrepancies in efficacy between different xenograft models can be due to several factors:
-
Genetic heterogeneity of the tumors: The two models may have different underlying driver mutations or resistance mechanisms.
-
Pharmacokinetic differences: The biodistribution of the compound could vary between the two models, leading to different levels of target engagement in the tumor tissue.
-
Tumor microenvironment: Differences in the tumor microenvironment, such as vascularization or immune cell infiltration, can impact drug efficacy.
Visualizations
Caption: Workflow for investigating an unexpected off-target kinase hit.
Caption: Logical relationships in troubleshooting unexpected in vivo toxicity.
MK-8970 Technical Support Center: Quality Control and Purity Assessment
Welcome to the technical support center for MK-8970. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the quality control and purity assessment of this compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental analysis.
Disclaimer: Publicly available information specifically on the quality control of this compound, a prodrug, is limited. The following guidance is substantially based on data available for its active pharmaceutical ingredient (API), raltegravir, an HIV integrase strand-transfer inhibitor. The quality control and purity assessment of this compound are intrinsically linked to the analytical methods and impurity profiles established for raltegravir.
Frequently Asked Questions (FAQs)
Q1: What are the critical quality attributes to consider for this compound?
A1: The critical quality attributes for this compound, as a prodrug, include its identity, assay (potency), purity, and stability. Purity is a crucial parameter, with a focus on controlling levels of process-related impurities, degradation products, and residual solvents. Since this compound is designed to convert to raltegravir, the impurity profile of raltegravir is also a key consideration.
Q2: Which analytical technique is most suitable for purity and assay determination of this compound and raltegravir?
A2: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended method for the simultaneous determination of assay and purity of raltegravir and is expected to be suitable for this compound as well.[1][2] This technique allows for the separation of the main compound from its impurities and degradation products.
Q3: What are the common impurities associated with raltegravir that might be relevant for this compound analysis?
A3: Impurities in raltegravir can originate from the synthesis process or degradation.[3][4] These can include unreacted intermediates, by-products, and degradation products formed under stress conditions like acid or base hydrolysis.[5][6] Some known raltegravir impurities are available as reference standards from various suppliers.[7][8][9]
Q4: How should I approach stability testing for this compound?
A4: Stability testing for this compound should be conducted following ICH guidelines.[5][6] This involves subjecting the compound to a variety of stress conditions (e.g., acid and base hydrolysis, oxidation, heat, and light) to understand its degradation pathways.[1][10] These forced degradation studies are essential for developing a stability-indicating analytical method.[5]
Troubleshooting Guides
Issue 1: Unexpected Peaks in the HPLC Chromatogram
Possible Causes:
-
Contamination: The sample, solvent, or HPLC system may be contaminated.
-
Degradation: The sample may have degraded due to improper storage or handling.
-
Impurity: The peak could be a process-related impurity or a previously uncharacterized degradation product.
Troubleshooting Steps:
-
Blank Injection: Run a blank (mobile phase) to check for system contamination.
-
Solvent Check: Use fresh, high-purity solvents and mobile phase.
-
Sample Preparation: Prepare a fresh sample and analyze it immediately.
-
Forced Degradation Comparison: Compare the chromatogram with those from forced degradation studies to see if the peak matches a known degradant.
-
Mass Spectrometry (LC-MS): If the peak remains unidentified, use LC-MS to determine its mass and elucidate its structure.
Issue 2: Poor Peak Shape or Resolution
Possible Causes:
-
Mobile Phase pH: The pH of the mobile phase may not be optimal for the analytes.
-
Column Degradation: The HPLC column performance may have deteriorated.
-
Sample Overload: The concentration of the injected sample may be too high.
-
Inappropriate Mobile Phase Composition: The ratio of organic solvent to buffer may not be suitable.
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Experiment with slight adjustments to the mobile phase pH to improve peak shape.
-
Column Wash/Replacement: Wash the column according to the manufacturer's instructions or replace it if it is old or has been used extensively.
-
Dilute Sample: Dilute the sample and reinject to check for sample overload effects.
-
Optimize Mobile Phase: Systematically vary the mobile phase composition to achieve better resolution.
Data Presentation
Table 1: Typical RP-HPLC Method Parameters for Raltegravir Analysis
| Parameter | Condition |
| Column | Hypersil BDS, C18, 100 x 4.6 mm, 5µm[1] |
| Mobile Phase | Buffer and Acetonitrile (60:40 v/v)[1] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 213 nm[1] |
| Injection Volume | 10 µL[1] |
| Temperature | Ambient |
Table 2: Summary of Forced Degradation Conditions for Raltegravir
| Stress Condition | Reagent/Condition | Duration |
| Acid Hydrolysis | 2N HCl | 30 min at 60°C[1] |
| Base Hydrolysis | 2N NaOH | 30 min at 60°C[1] |
| Oxidative | 20% H₂O₂ | 30 min at 60°C[1] |
| Thermal | Dry Heat | 6 hr at 105°C[1] |
| Photolytic | UV Light | As per ICH guidelines |
Experimental Protocols
Protocol 1: RP-HPLC Method for Purity and Assay of Raltegravir
-
Mobile Phase Preparation: Prepare the mobile phase by mixing the buffer and acetonitrile in the specified ratio (e.g., 60:40 v/v).[1] Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve a known amount of raltegravir reference standard in a suitable diluent to prepare a stock solution. Further dilute to the working concentration (e.g., 40 µg/mL).[1]
-
Sample Solution Preparation: Prepare the sample solution of this compound at a concentration equivalent to the standard solution based on the expected raltegravir content.
-
Chromatographic Analysis: Set up the HPLC system with the parameters listed in Table 1. Inject the standard and sample solutions and record the chromatograms.
-
Data Analysis: Calculate the assay of the sample by comparing the peak area of the main analyte with that of the standard. Determine the purity by calculating the percentage of all impurity peaks relative to the total peak area.
Protocol 2: Forced Degradation Study of Raltegravir
-
Acid Degradation: To 1 mL of a stock solution of raltegravir, add 1 mL of 2N HCl and reflux at 60°C for 30 minutes.[1] Cool the solution, neutralize if necessary, and dilute to the working concentration for HPLC analysis.
-
Base Degradation: To 1 mL of the stock solution, add 1 mL of 2N NaOH and reflux at 60°C for 30 minutes.[1] Cool, neutralize, and dilute for analysis.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 20% H₂O₂ and keep at 60°C for 30 minutes.[1] Dilute for analysis.
-
Thermal Degradation: Place the solid drug substance in an oven at 105°C for 6 hours.[1] After cooling, dissolve and dilute to the working concentration for analysis.
-
Photolytic Degradation: Expose the drug substance to UV light as per ICH guidelines. Prepare a solution of the exposed sample for analysis.
-
Analysis: Analyze all stressed samples by the validated stability-indicating HPLC method.
Visualizations
Caption: Experimental workflow for this compound quality control analysis.
Caption: Troubleshooting flowchart for unexpected HPLC peaks.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. Development and Validation of Forced Degradation Studies of Raltegravir using RP-HPLC and Characterization of Degradants by LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. veeprho.com [veeprho.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Raltegravir Impurities | SynZeal [synzeal.com]
- 8. pharmaffiliates.com [pharmaffiliates.com]
- 9. Raltegravir Impurities | Raltegravir API Impurity Manufacturers [anantlabs.com]
- 10. jyoungpharm.org [jyoungpharm.org]
Technical Support Center: MK-8970 Animal Studies
Disclaimer: MK-8970 is a prodrug of raltegravir. As such, the toxicity profile of this compound is anticipated to be closely related to that of raltegravir. The following troubleshooting guides and FAQs are based on the available preclinical safety data for raltegravir and are intended to guide researchers in minimizing potential toxicity in animal studies involving this compound.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that researchers may encounter during their experiments with this compound.
| Question/Issue | Potential Cause | Troubleshooting/Mitigation Strategy |
| Animals are exhibiting signs of gastrointestinal distress (e.g., decreased food consumption, weight loss, diarrhea) after oral administration of this compound. | High local concentrations of the compound in the gastrointestinal tract may be causing mucosal irritation. This is a known effect of raltegravir in rodent studies.[1] | 1. Formulation Adjustment: Consider reformulating the dosing solution. Suspending the compound in a vehicle known to be gentle on the gastric mucosa (e.g., 0.5% methylcellulose) may help. 2. Dose Fractionation: If the protocol allows, consider splitting the daily dose into two or more administrations to reduce the peak concentration in the stomach at any given time. 3. Dietary Considerations: Ensure animals have consistent access to food. Dosing on an empty stomach may exacerbate gastric irritation. Providing a small amount of food prior to dosing may be beneficial. |
| Post-mortem examination reveals irritation or inflammation of the stomach lining (glandular or non-glandular mucosa). | This is consistent with the primary toxicity finding for raltegravir in rodents, which is local irritation of mucosal surfaces.[1] | 1. Vehicle Control: Ensure that the vehicle used for dosing is not contributing to the irritation by including a vehicle-only control group. 2. Dose Reduction: If the observed irritation is severe and impacting the study outcomes, a reduction in the dose level may be necessary. 3. Histopathology Scoring: Implement a semi-quantitative scoring system for mucosal irritation to systematically assess the severity and dose-dependency of the finding. |
| Elevated liver enzymes (ALT, AST) are observed in bloodwork, but there are no corresponding histopathological findings in the liver. | In some animal studies with raltegravir, transient and minor increases in liver enzymes have been noted without evidence of liver cell damage upon microscopic examination.[1] | 1. Monitor Trends: Continue to monitor liver enzyme levels over time. If the elevations are transient and not accompanied by other signs of liver toxicity (e.g., changes in bilirubin, albumin, or histopathology), they may not be indicative of significant liver injury. 2. Rule out Other Causes: Investigate other potential causes for elevated liver enzymes, such as stress, diet, or other experimental manipulations. 3. Comprehensive Liver Panel: If concerns persist, consider running a more comprehensive liver panel, including alkaline phosphatase (ALP) and total bilirubin, and perform a thorough histopathological evaluation of the liver. |
| Animals show signs of myalgia (muscle pain) or weakness, or there is an elevation in creatine kinase (CK) levels. | While less common in preclinical studies, myopathy and rhabdomyolysis have been reported in clinical use of raltegravir.[2][3] | 1. Clinical Observation: Carefully observe animals for any signs of muscle weakness, such as reluctance to move or changes in gait. 2. CK Monitoring: Regularly monitor serum creatine kinase levels, especially in high-dose groups. 3. Concomitant Medications: Be aware of any other medications being administered that could also contribute to muscle toxicity. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the primary expected toxicity of this compound in animal studies? | Based on data from its active metabolite, raltegravir, the primary expected toxicity, particularly in rodents, is local irritation of mucosal surfaces, such as the stomach, following oral administration.[1] Systemic toxicity is generally low. |
| Are there any known target organs of toxicity for this compound? | The primary target organ identified in preclinical studies of raltegravir is the gastrointestinal tract (specifically the stomach mucosa in rodents) due to local irritation.[1] At very high intravenous doses in dogs, some kidney inflammation was noted, but this is less relevant for oral administration.[1] |
| What are the No-Observed-Adverse-Effect Levels (NOAELs) for raltegravir in different animal species? | The NOAELs for raltegravir vary by species and study duration. Please refer to the summary table in the "Data Presentation" section for specific values. |
| Is this compound expected to have genotoxic or carcinogenic potential? | Raltegravir, the active form of this compound, has shown no evidence of mutagenicity or genotoxicity in a battery of in vitro and in vivo assays.[1] Long-term carcinogenicity studies in rodents showed some tumors in the nose/nasopharynx of female rats at high doses, which were considered likely related to local irritation.[1] |
| What are the expected effects of this compound on reproduction and development? | In reproductive and developmental toxicity studies with raltegravir, no effects on fertility were observed in rats.[1] At high doses in rats that resulted in systemic exposures greater than those in humans, an increase in the incidence of supernumerary ribs was observed.[1] Raltegravir is known to cross the placenta and is secreted in milk in rats.[1] |
Data Presentation
Summary of No-Observed-Adverse-Effect Levels (NOAELs) for Raltegravir
| Species | Study Duration | Route of Administration | NOAEL | Key Findings at Higher Doses |
| Mouse | 14-Day | Oral | 50 mg/kg/day[1] | Mucosal irritation in the stomach. |
| Rat | 26-Week | Oral | 30 mg/kg/day[1] | Mucosal irritation in the stomach, decreased food consumption, and weight loss at higher doses.[1] |
| Dog | 12-Month | Oral | >360 mg/kg/day[1] | Generally well-tolerated with no significant adverse effects.[1] |
| Rabbit | Developmental | Oral | >1000 mg/kg/day[1] | No developmental toxicity observed.[1] |
Experimental Protocols
General Protocol for a 4-Week Oral Toxicity Study in Rats
This protocol is a generalized example based on standard toxicology study designs and findings from raltegravir studies. Researchers should adapt this protocol to their specific experimental needs and institutional guidelines.
1. Animals and Husbandry:
-
Species: Sprague Dawley or Wistar rats.
-
Age: 6-8 weeks at the start of the study.
-
Housing: Housed in standard polycarbonate cages with appropriate environmental enrichment. Maintained on a 12-hour light/dark cycle with controlled temperature and humidity.
-
Diet: Standard rodent chow and water available ad libitum.
2. Experimental Design:
-
Groups:
-
Group 1: Vehicle Control (e.g., 0.5% methylcellulose in water)
-
Group 2: Low Dose this compound
-
Group 3: Mid Dose this compound
-
Group 4: High Dose this compound
-
-
Animals per Group: 10 males and 10 females.
-
Dosing: Once daily oral gavage for 28 consecutive days.
-
Recovery Groups: Optional satellite groups for a 2 or 4-week recovery period.
3. Dosing Preparation and Administration:
-
Prepare fresh dosing formulations daily.
-
Ensure the test article is uniformly suspended.
-
Administer the formulation via oral gavage at a consistent time each day.
-
The volume administered should be based on the most recent body weight.
4. Observations and Examinations:
-
Mortality and Morbidity: Twice daily.
-
Clinical Signs: Detailed clinical observations at least once daily, including changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern.
-
Body Weight: At least weekly.
-
Food Consumption: At least weekly.
-
Ophthalmology: Prior to the start of the study and at termination.
-
Clinical Pathology (at termination):
-
Hematology: Complete blood count (CBC) with differential.
-
Clinical Chemistry: Liver enzymes (ALT, AST, ALP), kidney function tests (BUN, creatinine), electrolytes, total protein, albumin, globulin, glucose, cholesterol, triglycerides, and total bilirubin.
-
Urinalysis: Appearance, volume, specific gravity, pH, protein, glucose, ketones, bilirubin, and microscopic examination of sediment.
-
5. Necropsy and Histopathology:
-
Gross Necropsy: All animals are subjected to a full gross necropsy.
-
Organ Weights: Adrenals, brain, heart, kidneys, liver, spleen, testes, and uterus with ovaries.
-
Tissue Collection: A comprehensive list of tissues should be collected and preserved in 10% neutral buffered formalin.
-
Histopathology: Microscopic examination of preserved organs and tissues from the control and high-dose groups. If treatment-related changes are observed in the high-dose group, the same organs and tissues from the lower dose groups should also be examined. Pay special attention to the stomach and other parts of the gastrointestinal tract.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action of Raltegravir (Active form of this compound)
Caption: HIV integrase inhibition by raltegravir.
Experimental Workflow: General Toxicology Study
Caption: Workflow for a general toxicology study.
Logical Relationship: Troubleshooting Mucosal Irritation
References
Validation & Comparative
Comparative Efficacy of Doravirine (MK-8970) and Efavirenz in the Treatment of HIV-1
This guide provides a detailed comparison of the efficacy of doravirine (MK-8970) and efavirenz, two non-nucleoside reverse transcriptase inhibitors (NNRTIs) used in the treatment of HIV-1 infection. The information is intended for researchers, scientists, and drug development professionals, with a focus on experimental data from key clinical trials.
Mechanism of Action
Both doravirine and efavirenz are potent and selective inhibitors of the HIV-1 reverse transcriptase (RT) enzyme.[1][2] This enzyme is critical for the replication of the virus, as it is responsible for transcribing the viral RNA genome into DNA, which is then integrated into the host cell's genome.[3][4] As non-nucleoside inhibitors, they bind to an allosteric site on the RT, known as the NNRTI pocket, which is distinct from the active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing viral replication.[3][4] While both drugs target the same enzyme, doravirine has been shown to have a distinct resistance profile and maintains activity against some common NNRTI-resistant viral strains.[5][6]
Efficacy Data from Clinical Trials
The efficacy of doravirine has been compared to that of efavirenz in several key clinical trials, most notably the DRIVE-AHEAD and DRIVE-FORWARD studies. These trials evaluated the efficacy of doravirine-based regimens in treatment-naïve adults with HIV-1 infection.
Quantitative Efficacy Data
| Efficacy Endpoint | Doravirine (this compound) | Efavirenz | Clinical Trial |
| HIV-1 RNA <50 copies/mL at Week 48 | 84.3% (307/364) | 80.8% (294/364) | DRIVE-AHEAD[7] |
| HIV-1 RNA <50 copies/mL at Week 96 | 77.5% | 73.6% | DRIVE-AHEAD[8][9] |
| Mean Change in CD4+ T-cell Count from Baseline at Week 48 | +198 cells/mm³ | +188 cells/mm³ | DRIVE-AHEAD[7] |
| Protocol-Defined Virologic Failures at Week 48 | 6% (22/364) | 3% (14/364) | DRIVE-AHEAD[7] |
| HIV-1 RNA <50 copies/mL at Week 48 (vs. Darunavir/r) | 84% (321/383) | 80% (306/383) (Darunavir/r) | DRIVE-FORWARD[10][11] |
| HIV-1 RNA <50 copies/mL at Week 96 (vs. Darunavir/r) | 73% (277/383) | 66% (248/383) (Darunavir/r) | DRIVE-FORWARD[12] |
| Mean Change in CD4+ T-cell Count from Baseline at Week 48 (vs. Darunavir/r) | +193 cells/mm³ | +186 cells/mm³ (Darunavir/r) | DRIVE-FORWARD[11][13] |
Experimental Protocols
The data presented above were primarily generated from the DRIVE-AHEAD and DRIVE-FORWARD clinical trials. Below are the generalized methodologies for these key studies.
DRIVE-AHEAD Trial (NCT02403674)
-
Study Design: A Phase 3, multicenter, double-blind, non-inferiority trial.[8][9]
-
Participants: Treatment-naïve adults with HIV-1 RNA ≥1000 copies/mL.[9]
-
Intervention: Participants were randomized to receive a once-daily fixed-dose tablet of either doravirine (100 mg)/lamivudine (300 mg)/tenofovir disoproxil fumarate (300 mg) (DOR/3TC/TDF) or efavirenz (600 mg)/emtricitabine (200 mg)/tenofovir disoproxil fumarate (300 mg) (EFV/FTC/TDF).[9]
-
Primary Efficacy Endpoint: The proportion of participants with HIV-1 RNA levels <50 copies/mL at Week 48, as determined by the FDA Snapshot Approach.[9] The non-inferiority margin was predefined at 10%.[9]
-
Secondary Endpoints: Included the change from baseline in CD4+ T-cell count and the incidence of adverse events.[7]
DRIVE-FORWARD Trial (NCT02275780)
-
Study Design: A Phase 3, randomized, double-blind, non-inferiority trial.[10][12]
-
Participants: Treatment-naïve adults with HIV-1 infection.[10][12]
-
Intervention: Participants were randomized to receive either doravirine (100 mg) or ritonavir-boosted darunavir (800/100 mg), both administered with two nucleoside reverse transcriptase inhibitors (NRTIs), either tenofovir/emtricitabine or abacavir/lamivudine.[10][12]
-
Primary Efficacy Endpoint: The proportion of participants achieving HIV-1 RNA of less than 50 copies per mL at week 48, defined by the US Food and Drug Administration snapshot algorithm.[10] The non-inferiority margin was set with a lower bound of the two-sided 95% CI for the treatment difference greater than -10 percentage points.[10]
-
Secondary Endpoints: Included the change from baseline in CD4+ T-cell count and safety assessments.[11]
Visualizations
Signaling Pathway: HIV-1 Reverse Transcription Inhibition
Caption: Inhibition of HIV-1 Reverse Transcriptase by NNRTIs.
Experimental Workflow: Phase 3 Clinical Trial for HIV-1 Treatment
Caption: Generalized workflow of a Phase 3 HIV-1 clinical trial.
References
- 1. Doravirine | C17H11ClF3N5O3 | CID 58460047 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Efavirenz - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Doravirine? [synapse.patsnap.com]
- 4. What is the mechanism of Efavirenz? [synapse.patsnap.com]
- 5. Review of Doravirine Resistance Patterns Identified in Participants During Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. Doravirine/3TC/TDF compared to efavirenz/FTC/TDF as first-line ART | HIV i-Base [i-base.info]
- 8. academic.oup.com [academic.oup.com]
- 9. Doravirine/Lamivudine/Tenofovir Disoproxil Fumarate (TDF) Versus Efavirenz/Emtricitabine/TDF in Treatment-naive Adults With Human Immunodeficiency Virus Type 1 Infection: Week 96 Results of the Randomized, Double-blind, Phase 3 DRIVE-AHEAD Noninferiority Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Doravirine versus ritonavir-boosted darunavir in antiretroviral-naive adults with HIV-1 (DRIVE-FORWARD): 48-week results of a randomised, double-blind, phase 3, non-inferiority trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. natap.org [natap.org]
- 12. Doravirine versus ritonavir-boosted darunavir in antiretroviral-naive adults with HIV-1 (DRIVE-FORWARD): 96-week results of a randomised, double-blind, non-inferiority, phase 3 trial [pubmed.ncbi.nlm.nih.gov]
- 13. ARV-Trials.com [arv-trials.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective, data-driven comparison of two potent, direct allosteric activators of AMP-activated protein kinase (AMPK): MK-8722 and MK-3903. Both compounds have been investigated for their therapeutic potential in metabolic diseases, particularly type 2 diabetes. This document summarizes their performance based on available preclinical data, details relevant experimental methodologies, and visualizes key biological pathways and workflows.
Quantitative Data Summary
The following table summarizes the key in vitro and in vivo pharmacological parameters of MK-8722 and MK-3903.
| Parameter | MK-8722 | MK-3903 | Reference |
| Target | Pan-AMPK activator (all 12 mammalian isoforms) | Activates 10 of the 12 pAMPK complexes; partially activates pAMPKα5 and does not activate pAMPKα6. | [1] |
| Mechanism of Action | Direct, allosteric activator | Direct, allosteric activator | [1][2] |
| In Vitro Potency (EC50) | ~1-60 nM across all 12 pAMPK complexes. Higher affinity for β1-containing (~1-6 nM) vs. β2-containing (~15-63 nM) complexes. | 20.9 nM (ADP-Glo Assay) | [1][3][4] |
| Key Preclinical Findings | - Robust, durable, and insulin-independent glucose uptake in skeletal muscle.[5]- Significant improvements in glycemia in rodent and rhesus monkey models.[5]- Dose-dependent lowering of ambient blood glucose in db/db mice, comparable to rosiglitazone.[1]- Increased muscle Glut4 protein levels.[3][4] | - Profoundly renoprotective in a progressive rat model of diabetic nephropathy, with a 63% decrease in proteinuria.[1]- Robust target engagement in the liver, leading to improvements in lipid metabolism and insulin sensitivity in mice.[1] | |
| Adverse Effects | Induction of cardiac hypertrophy, characterized by increased heart weight and cardiac glycogen content in rhesus monkeys.[1][2][5] | Not specified in the provided search results. | |
| Clinical Development Status | Not advanced into clinical trials due to cardiac hypertrophy findings.[1] | Information not available in the provided search results. |
Signaling Pathway of AMPK Activation
The diagram below illustrates the central role of AMPK in cellular energy homeostasis and the downstream effects of its activation by compounds like MK-8722 and MK-3903.
Caption: Simplified signaling pathway of AMPK activation and its downstream metabolic effects.
Experimental Protocols
Detailed methodologies for key preclinical experiments are crucial for the interpretation and replication of findings.
In Vivo Efficacy in db/db Mice
-
Objective: To assess the chronic antihyperglycemic efficacy of the AMPK activator.
-
Animal Model: db/db mice, a genetic model of obesity, insulin resistance, and type 2 diabetes (leptin receptor-deficient).[1][3]
-
Treatment Groups:
-
Administration: Once-daily oral gavage for a specified period (e.g., 12 days).[3][4]
-
Key Parameters Measured:
-
Ambient blood glucose levels, monitored regularly.
-
Body weight.
-
Tissue levels of phosphorylated ACC (pACC) as a biomarker of AMPK target engagement.[3]
-
-
Protocol Summary:
-
Acclimatize db/db mice to the housing conditions.
-
Randomize mice into treatment groups.
-
Administer the assigned treatment (vehicle, MK-8722, or positive control) daily via oral gavage.
-
Measure blood glucose from tail vein blood at specified time points throughout the study.
-
Record body weight regularly.
-
At the end of the study, collect tissues (e.g., liver, muscle) for analysis of pACC levels by methods such as Western blotting or ELISA.
-
Oral Glucose Tolerance Test (OGTT) in a Diet-Induced Obesity (DIO) Mouse Model
-
Objective: To evaluate the effect of the AMPK activator on glucose tolerance.
-
Animal Model: Mice fed a high-fat diet to induce obesity and insulin resistance.
-
Procedure:
-
Fast mice overnight.
-
Administer the AMPK activator (e.g., MK-8722 at 10 or 30 mg/kg) or vehicle orally.[6]
-
After a specified time (e.g., 60 minutes), administer a glucose challenge orally (e.g., 2 g/kg).
-
Collect blood samples at baseline (0 min) and at various time points post-glucose challenge (e.g., 15, 30, 60, 120 min).
-
Measure blood glucose concentrations at each time point.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify glucose tolerance.
-
Experimental Workflow
The following diagram outlines a typical preclinical workflow for evaluating and comparing novel AMPK activators.
Caption: A generalized preclinical experimental workflow for the evaluation of AMPK activators.
References
- 1. benchchem.com [benchchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. MK8722 | AMPK | TargetMol [targetmol.com]
- 5. Systemic pan-AMPK activator MK-8722 improves glucose homeostasis but induces cardiac hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
Comparative Cross-Reactivity Analysis of MK-8970's Active Form, Raltegravir, and Other HIV Integrase Inhibitors
A comprehensive evaluation of the selectivity and potential off-target effects of the HIV integrase strand transfer inhibitor (INSTI) raltegravir, the active metabolite of MK-8970, in comparison to other leading INSTIs: elvitegravir, dolutegravir, and bictegravir.
This guide provides a comparative analysis of the cross-reactivity profiles of four prominent HIV integrase inhibitors. As this compound is a prodrug of raltegravir, this document focuses on the cross-reactivity of raltegravir and its counterparts. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of the selectivity of these antiviral agents.
Executive Summary
HIV integrase inhibitors are a cornerstone of modern antiretroviral therapy, valued for their high potency and favorable safety profiles. A key aspect of their safety and efficacy is their selectivity for the viral integrase enzyme over host cellular machinery. While all approved INSTIs demonstrate remarkable selectivity, understanding their potential for off-target interactions is crucial for predicting and mitigating adverse effects. This guide synthesizes available data on the cross-reactivity of raltegravir, elvitegravir, dolutegravir, and bictegravir, highlighting their selectivity and noting areas where data is limited.
Data Presentation
The following tables summarize the available quantitative and qualitative data on the cross-reactivity and selectivity of the compared HIV integrase inhibitors. It is important to note that direct, head-to-head, broad-panel cross-reactivity screening data for all these compounds is not publicly available. The information herein is compiled from various sources, including preclinical studies and regulatory submissions.
Table 1: On-Target Potency against HIV-1 Integrase
| Compound | Target | IC50 (in vitro strand transfer assay) | EC50 (in cell-based assays) |
| Raltegravir | HIV-1 Integrase | 2 - 7 nM[1] | 19 - 31 nM (IC95)[1] |
| Elvitegravir | HIV-1 Integrase | 7.2 nM | 0.7 - 1.7 nM |
| Dolutegravir | HIV-1 Integrase | 2.7 nM[2] | 0.51 - 2.2 nM[2] |
| Bictegravir | HIV-1 Integrase | 7.5 ± 0.3 nM[3] | 1.5 - 2.4 nM[3] |
Table 2: Selectivity and Off-Target Activity
| Compound | Known Selectivity | Potential Off-Target Interactions |
| Raltegravir | >1000-fold more selective for HIV-1 integrase over human polymerases (α, β, γ) and HIV-1 RNaseH[1][4]. Minimal to no inhibition of RAG1/RAG2 at clinically relevant concentrations[5]. | Elevations in creatine kinase have been observed in some patients[6]. |
| Elvitegravir | Potent inhibitor of HIV-1 integrase[7]. | Identified as a potential inhibitor of METTL3, an m6A methyltransferase, in a computational screen with subsequent experimental validation showing suppression of cancer metastasis[8]. Minimal to no inhibition of RAG1/RAG2 at clinically relevant concentrations[5]. |
| Dolutegravir | Highly potent and selective for HIV-1 integrase[2]. Minimal to no inhibition of RAG1/RAG2 at clinically relevant concentrations[5]. | Generally well-tolerated with a high barrier to resistance[9]. |
| Bictegravir | Potent and selective inhibitor of HIV-1 integrase with a high barrier to resistance[3][10]. Minimal to no inhibition of RAG1/RAG2 at clinically relevant concentrations[5]. | Generally well-tolerated. |
Experimental Protocols
Detailed experimental protocols for assessing the cross-reactivity of kinase inhibitors are crucial for the accurate interpretation of results. While specific protocols for the off-target screening of the compared INSTIs are not publicly available, this section outlines a general workflow for evaluating off-target effects, particularly against a panel of kinases.
In Vitro Kinase Inhibitor Profiling Assay
This protocol describes a common method for screening a compound against a panel of protein kinases to determine its selectivity.
-
Compound Preparation: The test compound (e.g., raltegravir) is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.
-
Kinase Panel Selection: A panel of recombinant human kinases representing different families of the kinome is selected for screening.
-
Kinase Reaction:
-
For each kinase, a reaction mixture is prepared containing the kinase, a specific substrate (peptide or protein), and ATP in a suitable reaction buffer.
-
The test compound at various concentrations is added to the reaction mixture.
-
Control reactions are performed with a known inhibitor (positive control) and with solvent only (negative control).
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a specific period to allow for substrate phosphorylation.
-
Detection of Kinase Activity: The extent of substrate phosphorylation is measured using a suitable detection method. Common methods include:
-
Radiometric Assays: Using radiolabeled ATP ([γ-³²P]ATP or [γ-³³P]ATP) and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assays: Measuring the amount of ATP remaining after the kinase reaction using a luciferase-luciferin system.
-
Fluorescence-Based Assays: Using fluorescently labeled substrates or antibodies to detect phosphorylation.
-
-
Data Analysis:
-
The percentage of kinase activity inhibition for each concentration of the test compound is calculated relative to the negative control.
-
IC50 values (the concentration of the compound that inhibits 50% of the kinase activity) are determined by fitting the concentration-response data to a sigmoidal dose-response curve.
-
-
Selectivity Score Calculation: A selectivity score can be calculated to quantify the compound's selectivity. A common method is to divide the IC50 value for an off-target kinase by the IC50 value for the primary target.
Visualizations
The following diagrams illustrate key concepts related to the assessment of drug cross-reactivity.
Caption: Interaction profile of HIV INSTIs with their primary target and potential off-targets.
Caption: General workflow for assessing the off-target effects of a drug candidate.
References
- 1. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. journals.asm.org [journals.asm.org]
- 6. Creatine kinase elevation in HIV-1-infected patients receiving raltegravir-containing antiretroviral therapy: a cohort study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Broad Antiretroviral Activity and Resistance Profile of the Novel Human Immunodeficiency Virus Integrase Inhibitor Elvitegravir (JTK-303/GS-9137) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-HIV Drug Elvitegravir Suppresses Cancer Metastasis via Increased Proteasomal Degradation of m6A Methyltransferase METTL3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dolutegravir resistance is rare, but some risk factors can up the odds | aidsmap [aidsmap.com]
- 10. Antiviral Activity of Bictegravir (GS-9883), a Novel Potent HIV-1 Integrase Strand Transfer Inhibitor with an Improved Resistance Profile - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking MK-8970: A Comparative Guide to HIV-1 Integrase Inhibitors
For Immediate Release
This guide provides a comprehensive performance comparison of MK-8970, a prodrug of the HIV-1 integrase inhibitor raltegravir, against its parent drug and other leading integrase strand transfer inhibitors (INSTIs). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental data to offer an objective assessment of currently available therapeutic options.
Executive Summary
This compound is an acetal carbonate prodrug of raltegravir, developed to enhance colonic absorption and permit less frequent dosing.[1] Raltegravir was the first INSTI approved for the treatment of HIV-1 infection and is administered twice daily.[1] The development of this compound addresses the clinical need for simplified dosing regimens, aiming to improve patient adherence and overall therapeutic success. This guide will compare the in vitro potency and pharmacokinetic profiles of the active form of this compound (raltegravir) with other prominent INSTIs, including dolutegravir, elvitegravir, and bictegravir.
Data Presentation: In Vitro Potency of HIV-1 Integrase Inhibitors
The following table summarizes the 50% inhibitory concentration (IC50) and 50% effective concentration (EC50) values for several key INSTIs, providing a direct comparison of their in vitro antiviral potency. Lower values indicate higher potency.
| Inhibitor | Target | Assay Type | IC50 (nM) | EC50 (nM) | Reference(s) |
| Raltegravir | HIV-1 Integrase | Strand Transfer | 2-7 | 0.51-2.4 | , |
| Dolutegravir | HIV-1 Integrase | Strand Transfer | 2.7 | 0.21-0.51 | , |
| Elvitegravir | HIV-1 Integrase | Strand Transfer | 7.2 | 0.7-1.5 | |
| Bictegravir | HIV-1 Integrase | Strand Transfer | 7.5 | 1.5-2.4 |
Pharmacokinetic Profiles: A Comparative Overview
Effective antiviral therapy is dependent not only on potency but also on maintaining sufficient drug concentrations in the body over time. The following table outlines key pharmacokinetic parameters for approved INSTIs. The data for this compound is based on the goal of achieving a pharmacokinetic profile for raltegravir that is amenable to less frequent dosing.
| Inhibitor | Dosing Frequency | Tmax (hours) | Half-life (hours) | Key Metabolism |
| Raltegravir | Twice Daily | ~1-3 | ~7-12 | UGT1A1 Glucuronidation |
| Dolutegravir | Once Daily | ~0.5-2.5 | ~14 | UGT1A1, CYP3A4 |
| Elvitegravir | Once Daily (boosted) | ~4 | ~12.9 | CYP3A4 |
| Bictegravir | Once Daily | ~2-4 | ~17 | UGT1A1, CYP3A4 |
Signaling Pathway: HIV-1 Integration and Inhibition
The primary target of this compound and other INSTIs is the HIV-1 integrase enzyme, which is crucial for the virus to establish a permanent infection in the host cell. The diagram below illustrates the integration step of the HIV life cycle and the point of intervention for integrase inhibitors.
Experimental Workflow: Evaluating Integrase Inhibitors
The evaluation of new integrase inhibitors like this compound involves a standardized workflow of in vitro assays to determine their potency and antiviral activity. The diagram below outlines a typical experimental process.
Experimental Protocols
Integrase Strand Transfer Inhibition Assay (Biochemical Assay)
Principle: This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integrase activity in a cell-free system. Recombinant HIV-1 integrase, a donor DNA substrate mimicking the viral DNA end, and a target DNA substrate are used. The amount of strand transfer product is quantified to determine the inhibitory activity of the test compound.
Detailed Methodology:
-
Plate Preparation: 96-well plates are coated with a streptavidin-biotin system to immobilize the donor DNA substrate.
-
Enzyme and Inhibitor Incubation: Recombinant HIV-1 integrase is added to the wells, followed by serial dilutions of the test compound (e.g., raltegravir). The plate is incubated to allow the inhibitor to bind to the enzyme.
-
Strand Transfer Reaction: The target DNA substrate is added to initiate the strand transfer reaction. The plate is incubated at 37°C.
-
Detection: The reaction is stopped, and the amount of integrated target DNA is quantified using a labeled antibody and a colorimetric or fluorometric substrate.
-
Data Analysis: The concentration of the inhibitor that reduces integrase activity by 50% (IC50) is calculated from the dose-response curve.
Antiviral Activity Assay in Cell Culture (Cell-Based Assay)
Principle: This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context. A susceptible cell line (e.g., MT-4 cells or peripheral blood mononuclear cells) is infected with HIV-1 in the presence of the test compound. The inhibition of viral replication is typically quantified by measuring the level of the viral p24 antigen in the culture supernatant.
Detailed Methodology:
-
Cell Plating: Target cells are seeded in 96-well plates.
-
Compound Addition: Serial dilutions of the test compound are added to the cells.
-
Viral Infection: A known amount of HIV-1 virus stock is added to the wells.
-
Incubation: The plates are incubated for a period of 3 to 7 days to allow for viral replication.
-
p24 Quantification: The cell culture supernatant is collected, and the amount of p24 antigen is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The concentration of the inhibitor that reduces p24 production by 50% (EC50) is calculated from the dose-response curve.
Conclusion
This compound, as a prodrug of raltegravir, represents a strategic advancement in HIV-1 therapy by aiming to simplify dosing schedules. While the in vitro potency of its active form, raltegravir, is well-established and comparable to other leading INSTIs, the key performance indicator for this compound will be its in vivo pharmacokinetic profile. The goal of achieving sustained therapeutic concentrations of raltegravir with less frequent administration holds the promise of improving patient adherence and long-term treatment outcomes. Further clinical data on this compound will be crucial in fully evaluating its performance against other once-daily integrase inhibitor regimens.
References
Quavonlimab (MK-1308) in Combination with Pembrolizumab (MK-3475) for Non-Small Cell Lung Cancer (NSCLC)
An objective comparison of two promising combination therapies from Merck's oncology pipeline, targeting advanced non-small cell lung cancer and clear cell renal cell carcinoma.
Disclaimer: No publicly available information was found for a compound designated as MK-8970. This guide instead provides a comparative analysis of two other significant combination therapies developed by Merck, based on available clinical trial data.
This combination therapy pairs quavonlimab, an anti-CTLA-4 antibody, with pembrolizumab, a well-established anti-PD-1 therapy. The rationale for this combination is to simultaneously target two key immune checkpoint pathways, potentially leading to a more robust anti-tumor immune response.
Experimental Protocol: KEYNOTE-021 (Cohort G)
The KEYNOTE-021 study is a Phase 1/2 clinical trial that investigated the safety and efficacy of pembrolizumab in combination with other agents for advanced NSCLC. Cohort G specifically evaluated pembrolizumab plus chemotherapy. While the primary focus of the initial search results was on this cohort, it provides a framework for understanding combination studies with pembrolizumab in this indication. A separate Phase 1/2 study evaluated quavonlimab with pembrolizumab.
-
Study Design: An open-label, multi-cohort Phase 1/2 trial.
-
Patient Population: Patients with advanced non-small cell lung cancer.
-
Treatment Regimen (Quavonlimab + Pembrolizumab study): Patients received quavonlimab at various doses and schedules in combination with a standard dose of pembrolizumab. The recommended Phase 2 dose (RP2D) for quavonlimab was determined to be 25 mg administered every 6 weeks.[1][2]
-
Primary Endpoints: Safety and tolerability, and to establish the RP2D of quavonlimab when combined with pembrolizumab.[2]
-
Secondary Endpoint: Objective Response Rate (ORR).[2]
Efficacy Data
The combination of quavonlimab and pembrolizumab has shown encouraging anti-tumor activity in patients with advanced NSCLC.
| Efficacy Endpoint (1L advanced NSCLC) | Quavonlimab 25 mg Q3W + Pembrolizumab | Quavonlimab 25 mg Q6W + Pembrolizumab | Quavonlimab 75 mg Q6W + Pembrolizumab | Quavonlimab 75 mg Q3W + Pembrolizumab |
| Confirmed ORR | 39% | 33% | 22% | 25% |
| 6-month PFS Rate | Not Reported | 67% | Not Reported | Not Reported |
| 6-month OS Rate | Not Reported | 89% | Not Reported | Not Reported |
| ORR in PD-L1-negative patients | \multicolumn{4}{c | }{25%} |
Data from a Phase I study update.[3]
Safety Data
The combination was found to have a manageable safety profile with no unexpected toxicities.[1][4]
| Adverse Events (AEs) | Quavonlimab + Pembrolizumab (All Doses) |
| Any-grade AEs | 98% |
| Treatment-Related AEs (TRAEs) | 85% |
| Grade ≥3 TRAEs | 36% |
| Common TRAEs (>10% in any arm) | Increased alanine aminotransferase (8%), pneumonitis (8%), increased aspartate aminotransferase (6%) |
Data from a Phase 1/2 study.[1][4]
Signaling Pathway
Caption: Dual blockade of CTLA-4 and PD-1 immune checkpoints.
Belzutifan (MK-6482) in Combination with Cabozantinib for Clear Cell Renal Cell Carcinoma (ccRCC)
This combination therapy targets two distinct and critical pathways in ccRCC. Belzutifan is a first-in-class HIF-2α inhibitor, which is a key oncogenic driver in the majority of ccRCC cases. Cabozantinib is a multi-targeted tyrosine kinase inhibitor (TKI) that blocks VEGFR, c-MET, and AXL, all of which are involved in tumor angiogenesis and metastasis.
Experimental Protocol: LITESPARK-003
The LITESPARK-003 study is a Phase 2 clinical trial designed to evaluate the efficacy and safety of belzutifan in combination with cabozantinib in patients with advanced ccRCC.
-
Study Design: An open-label, single-arm, Phase 2 study.[5][6]
-
Patient Population: Cohort 1 included treatment-naive patients with advanced clear-cell RCC. Cohort 2 included patients who were previously treated with immunotherapy.[5][7]
-
Treatment Regimen: Patients received belzutifan 120 mg orally once daily and cabozantinib 60 mg orally once daily.[5][6]
-
Primary Endpoint: Objective Response Rate (ORR).[5]
-
Secondary Endpoints: Duration of response, progression-free survival, and safety.
Efficacy Data
The combination of belzutifan and cabozantinib has demonstrated promising anti-tumor activity in patients with advanced ccRCC.[6][8]
| Efficacy Endpoint (Previously Treated ccRCC) | Belzutifan + Cabozantinib |
| Confirmed ORR | 30.8% |
| Complete Response (CR) | 2.0% |
| Partial Response (PR) | 29% |
| Disease Control Rate | 90% |
| Median Time to Response | 3.2 months |
Data from a cohort of 52 patients in a Phase 2 study.[6][8]
Safety Data
The combination has a safety profile consistent with the known toxicities of each agent.
| Adverse Events (AEs) | Belzutifan + Cabozantinib |
| Most Common Grade 3-4 TRAEs | Hypertension (27%), Anemia (10%), Fatigue (8%) |
| Serious TRAEs | 29% |
| Treatment-Related Deaths | 1 (respiratory failure) |
Data from previously treated patients in a Phase 2 study.[5][7]
Signaling Pathway
Caption: Inhibition of HIF-2α and VEGFR pathways in ccRCC.
Experimental Workflow
Caption: General workflow of the clinical trials described.
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Safety and efficacy of quavonlimab, a novel anti-CTLA-4 antibody (MK-1308), in combination with pembrolizumab in first-line advanced non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ASCO – American Society of Clinical Oncology [asco.org]
- 4. merck.com [merck.com]
- 5. Belzutifan plus cabozantinib as first-line treatment for patients with advanced clear-cell renal cell carcinoma (LITESPARK-003): an open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cancernetwork.com [cancernetwork.com]
- 7. Belzutifan plus cabozantinib for patients with advanced clear cell renal cell carcinoma previously treated with immunotherapy: an open-label, single-arm, phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. urologytimes.com [urologytimes.com]
Replicating published findings on MK-8970
Initial searches for published scientific literature and experimental data on the compound designated as MK-8970 have yielded no relevant results. At present, there is no publicly available information regarding its mechanism of action, signaling pathways, or any comparative studies with alternative compounds.
This lack of accessible data prevents the creation of a comparison guide as requested. The core requirements, including data presentation in tables, detailed experimental protocols, and visualization of signaling pathways, cannot be fulfilled without foundational research findings.
It is possible that this compound is a very new compound with research yet to be published, an internal designation not yet disclosed publicly, or that the identifier is incorrect.
Researchers, scientists, and drug development professionals interested in this specific compound are advised to consult proprietary Merck databases if they have access, or to monitor scientific literature for any future publications that may disclose details about this compound. Without primary research data, a comparative analysis as outlined in the user request cannot be conducted.
Independent Validation of MK-8189's Mechanism of Action: A Comparative Guide
Disclaimer: Initial searches for "MK-8970" did not yield any specific information. This guide focuses on MK-8189 , a phosphodiesterase 10A (PDE10A) inhibitor, based on the available scientific literature, assuming a possible typographical error in the original query.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides an objective comparison of MK-8189's performance with other selective PDE10A inhibitors, supported by experimental data. It is intended to serve as a resource for researchers investigating novel therapeutic strategies for schizophrenia and other neuropsychiatric disorders.
Introduction
MK-8189 (also known as elpipodect) is a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), an enzyme highly expressed in the medium spiny neurons of the striatum. PDE10A plays a critical role in regulating intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), second messengers crucial for neuronal signaling. By inhibiting PDE10A, MK-8189 increases the concentration of these cyclic nucleotides, which is thought to mimic the effects of dopamine D2 receptor antagonists and D1 receptor agonists, thereby exerting antipsychotic effects. This mechanism of action presents a promising alternative to conventional antipsychotics that primarily target dopamine receptors.
Comparative Analysis of PDE10A Inhibitors
The following tables summarize the in vitro and in vivo pharmacological properties of MK-8189 in comparison to other well-characterized PDE10A inhibitors, TAK-063 and MP-10 (PF-2545920).
Table 1: In Vitro Potency and Selectivity of PDE10A Inhibitors
| Compound | Target | Ki (pM) | IC50 (nM) | Selectivity | Reference |
| MK-8189 | PDE10A | 29 | 0.18 (human) | >1000-fold vs. other PDEs | [1][2] |
| TAK-063 | PDE10A | - | 0.30 (human) | >33000-fold vs. other enzymes/receptors | [3] |
| MP-10 (PF-2545920) | PDE10A | - | 0.37 (human) | >1000-fold vs. other PDEs | [2] |
Table 2: Preclinical In Vivo Efficacy in Rodent Models
| Compound | Model | Species | Key Findings | PDE10A Occupancy (Effective Dose) | Reference |
| MK-8189 | Conditioned Avoidance Response | Rat | Significantly decreased avoidance behavior | >48% | [4] |
| Novel Object Recognition | Rat | Significantly improved recognition memory | ~29% | [4] | |
| TAK-063 | MK-801-induced Hyperactivity | Rat | >70% suppression | 38% | [5] |
| Object Recognition | Rat | Improved time-dependent memory decay | - | [5] | |
| MP-10 (PF-2545920) | LPS-induced Neuroinflammation | Mouse | Reduced microglial activation and pro-inflammatory gene expression | - | [6] |
Table 3: Clinical Trial Outcomes in Schizophrenia
| Compound | Phase | Primary Outcome | Key Findings | Reference |
| MK-8189 | Phase 2a | Change in PANSS Total Score | Trend towards improvement vs. placebo (-4.7 difference, p=0.074). Nominally significant effect on PANSS positive subscale (-2.2 difference, p=0.011). | |
| TAK-063 | Phase 2 | Change in PANSS Total Score | Did not meet primary endpoint at a dose achieving ~30% PDE10A occupancy. | [7] |
| MP-10 (PF-2545920) | Phase 2 | Change in PANSS Total Score | Failed to meet primary endpoint. | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro PDE10A Inhibition Assay (Fluorescence Polarization)
This assay determines the half-maximal inhibitory concentration (IC50) of a test compound against PDE10A.
-
Principle: This homogeneous assay measures the inhibition of PDE10A activity by detecting the change in rotational speed of a fluorescently labeled substrate upon enzymatic cleavage.
-
Materials:
-
Recombinant human PDE10A enzyme
-
Fluorescein-labeled cAMP or cGMP substrate (e.g., FAM-cAMP)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA)
-
Binding Agent
-
Test compound and controls
-
384-well microplate
-
-
Procedure:
-
Prepare serial dilutions of the test compound.
-
Add 5 µL of the diluted inhibitor solutions to the wells of the microplate.
-
Add 25 µL of the fluorescent substrate solution to all wells except the blank.
-
Initiate the enzymatic reaction by adding 20 µL of the diluted PDE10A enzyme to the positive control and test inhibitor wells.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 100 µL of the diluted Binding Agent to each well.
-
Incubate for an additional 10-15 minutes at room temperature.
-
Read the fluorescence polarization on a microplate reader (Excitation ≈ 485 nm, Emission ≈ 530 nm).
-
-
Data Analysis:
Conditioned Avoidance Response (CAR) in Rats
This behavioral assay is used to screen for antipsychotic-like activity.
-
Principle: The test assesses an animal's ability to learn to avoid an aversive stimulus (unconditioned stimulus, e.g., footshock) by responding to a preceding neutral stimulus (conditioned stimulus, e.g., a tone or light). Antipsychotic compounds typically suppress this conditioned avoidance response without affecting the escape response to the unconditioned stimulus.[9]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.
-
Procedure:
-
Training: Place the rat in the shuttle box. Present the conditioned stimulus for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (footshock). The animal can avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus. If it fails to move, it receives the shock until it escapes to the other compartment. This is repeated for a set number of trials.
-
Drug Administration: Administer the test compound or vehicle to the trained animals at a specified time before the test session.
-
Testing: Place the animal back in the shuttle box and present the conditioned and unconditioned stimuli as in the training phase.
-
-
Data Analysis: Record the number of successful avoidances (moving during the conditioned stimulus) and escapes (moving during the unconditioned stimulus). A selective decrease in avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.[9][10]
Novel Object Recognition (NOR) Test in Rats
This assay evaluates the effects of a compound on learning and memory.
-
Principle: This test is based on the innate tendency of rodents to spend more time exploring a novel object than a familiar one. A preference for the novel object indicates that the animal remembers the familiar object.[1][11]
-
Apparatus: An open-field arena.
-
Procedure:
-
Habituation: Allow the rat to freely explore the empty open-field arena for a set period to acclimate to the environment.
-
Familiarization (Trial 1): Place the animal in the arena containing two identical objects and allow it to explore them for a defined period (e.g., 3-5 minutes).
-
Inter-trial Interval: Return the animal to its home cage for a specific duration (e.g., 1 to 24 hours).
-
Test (Trial 2): Place the rat back into the arena where one of the familiar objects has been replaced with a novel object.
-
-
Data Analysis: Record the time spent exploring each object during the test phase. Calculate a discrimination index (e.g., (time with novel object - time with familiar object) / (total exploration time)). A higher discrimination index indicates better recognition memory.[12][13][14]
Visualizations
Signaling Pathway
Caption: Simplified PDE10A signaling pathway in a medium spiny neuron.
Experimental Workflow
Caption: General experimental workflow for validating a PDE10A inhibitor.
References
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. researchgate.net [researchgate.net]
- 3. Characterization of Binding and Inhibitory Properties of TAK-063, a Novel Phosphodiesterase 10A Inhibitor | PLOS One [journals.plos.org]
- 4. benchchem.com [benchchem.com]
- 5. TAK‐063, a novel PDE10A inhibitor with balanced activation of direct and indirect pathways, provides a unique opportunity for the treatment of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Potent PDE10A Inhibitor MP-10 (PF-2545920) Suppresses Microglial Activation in LPS-Induced Neuroinflammation and MPTP-Induced Parkinson's Disease Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? [frontiersin.org]
- 8. benchchem.com [benchchem.com]
- 9. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 10. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. behaviorcloud.com [behaviorcloud.com]
- 13. researchgate.net [researchgate.net]
- 14. Novel object recognition in the rat: a facile assay for cognitive function - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacokinetics of HIV Integrase Inhibitors: A Guide for Researchers
An objective analysis of the pharmacokinetic profiles of leading HIV-1 integrase strand transfer inhibitors (INSTIs), including the parent drug of the investigational prodrug MK-8970, raltegravir, and its key alternatives.
This guide provides a comparative analysis of the pharmacokinetic properties of several key HIV-1 integrase inhibitors. While specific pharmacokinetic data for the developmental prodrug this compound is not publicly available, this document focuses on its parent compound, raltegravir, and other widely used alternatives, including dolutegravir, elvitegravir, and bictegravir. The information presented is intended for researchers, scientists, and drug development professionals to facilitate an understanding of the absorption, distribution, metabolism, and excretion (ADME) profiles of these critical antiretroviral agents.
Pharmacokinetic Data Summary
The following table summarizes key pharmacokinetic parameters for raltegravir, dolutegravir, elvitegravir (boosted with cobicistat), and bictegravir. These parameters are crucial for determining dosing frequency, potential for drug-drug interactions, and overall therapeutic efficacy.
| Parameter | Raltegravir | Dolutegravir | Elvitegravir (boosted) | Bictegravir |
| Time to Peak (Tmax) | ~0.5-1.3 hours[1] | ~0.5-2.5 hours[2] | Not explicitly stated | ~1.0-2.7 hours[3] |
| Plasma Half-life (t½) | ~7-12 hours[1] | ~11-15 hours[4][5] | ~9.5 hours[6] | ~18 hours[3] |
| Area Under the Curve (AUC) | Highly variable[7] | Dose-proportional up to 50 mg[8] | Not explicitly stated | Approximately dose-proportional up to 100 mg[3] |
| Protein Binding | ~83%[9] | >99%[4] | Not explicitly stated | Not explicitly stated |
| Metabolism | Primarily UGT1A1[4] | Primarily UGT1A1, minor CYP3A4[2][4] | Primarily CYP3A[6] | Primarily CYP3A and UGT1A1[10] |
| Elimination | Urine (unchanged drug and metabolites)[1] | Urine and feces (as metabolites)[8] | Not explicitly stated | Renal excretion of intact drug is minor (~1%)[10] |
| Food Effect | High-fat meal can increase AUC and Cmax[9] | Food increases absorption[8] | Not explicitly stated | High-fat meal can increase AUC[10] |
Experimental Protocols
The pharmacokinetic data presented in this guide are typically derived from Phase 1 clinical trials in healthy volunteers or HIV-infected individuals. A generalized experimental protocol for these studies is as follows:
Study Design:
-
Single and Multiple Ascending Dose Studies: To evaluate the safety, tolerability, and pharmacokinetics of the drug at different dose levels.
-
Food Effect Studies: To assess the impact of low-, moderate-, and high-fat meals on drug absorption.
-
Drug-Drug Interaction Studies: To investigate the potential for interactions with other commonly co-administered medications.
Methodology:
-
Subject Enrollment: Healthy volunteers or HIV-infected patients meeting specific inclusion and exclusion criteria are enrolled.
-
Drug Administration: The investigational drug is administered orally, typically as a single dose or multiple doses over a defined period.
-
Blood Sampling: Serial blood samples are collected at predetermined time points before and after drug administration.
-
Plasma Analysis: Plasma is separated from the blood samples, and drug concentrations are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters, including Cmax, Tmax, AUC, and elimination half-life, using non-compartmental analysis.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate a typical pharmacokinetic study workflow and the general mechanism of action for HIV integrase inhibitors.
Caption: A typical workflow for a clinical pharmacokinetic study.
Caption: Mechanism of action for HIV integrase inhibitors.
References
- 1. natap.org [natap.org]
- 2. academic.oup.com [academic.oup.com]
- 3. Antiviral Activity, Safety, and Pharmacokinetics of Bictegravir as 10-Day Monotherapy in HIV-1–Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Clinical Pharmacokinetic, Pharmacodynamic and Drug-Interaction Profile of the Integrase Inhibitor Dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.lib.umn.edu [pubs.lib.umn.edu]
- 6. Clinical pharmacokinetic and pharmacodynamic profile of the HIV integrase inhibitor elvitegravir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 9. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 10. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
Safety Operating Guide
Navigating the Safe Disposal of MK-8970: A Procedural Guide
Absence of a specific Safety Data Sheet (SDS) for MK-8970 necessitates a cautious approach to its disposal. Researchers, scientists, and drug development professionals must adhere to general laboratory safety principles and consult with their institution's Environmental Health and Safety (EHS) department for specific guidance. While a dedicated disposal protocol for this compound is not publicly available, this document provides essential logistical information and a general operational plan for the handling and disposal of similar research-grade small molecule inhibitors. This guidance is based on established laboratory chemical waste management procedures.
Immediate Safety and Handling Precautions
Proper handling and storage are crucial to ensure the integrity of the compound and the safety of laboratory personnel. Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1] All handling of the solid compound or its solutions should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[1]
| Parameter | Instructions |
| Storage of Powder | Store in a dry, dark environment. Short-term (days to weeks) at 0-4°C; long-term (months to years) at -20°C.[2] |
| Storage of Stock Solutions | Aliquot to avoid repeated freeze-thaw cycles. Short-term (days to weeks) at 0-4°C; long-term (months) at -20°C.[2] |
| Solubility | Data not available. Assume solubility in common laboratory solvents like DMSO until proven otherwise. |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical.[2] |
General Disposal Procedures for Small Molecule Inhibitors like this compound
The following step-by-step process outlines a general procedure for the disposal of research-grade compounds such as this compound. This is a generalized protocol and must be adapted to comply with institutional and local regulations.
Step 1: Waste Identification and Classification Treat all unused this compound and any materials contaminated with it (e.g., pipette tips, gloves, empty containers) as hazardous chemical waste.[1][2] If this compound is dissolved in a solvent, the entire solution is considered hazardous waste.
Step 2: Waste Segregation and Collection
-
Use appropriate, leak-proof, and chemically compatible containers for waste collection.
-
Containers must be kept securely closed except when adding waste.
-
Do not mix incompatible waste streams.
Step 3: Labeling
-
Label all waste containers clearly with "Hazardous Waste," the chemical name (this compound), and any associated hazards.
-
The label must include the full chemical name, concentration, and the accumulation start date.[1]
-
Include the name and contact information of the principal investigator or responsible personnel.[1]
Step 4: Storage
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[1]
-
This area should be at or near the point of generation and under the control of laboratory personnel.[1]
-
Ensure secondary containment to prevent spills.
Step 5: Disposal
-
Once the waste container is full or has reached the designated accumulation time limit, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal.[1]
-
Provide the EHS office with all necessary information about the waste as detailed on the label.
It is imperative to never dispose of laboratory chemicals down the drain or in the regular trash.[1]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
This structured approach ensures that the disposal of this compound is handled in a manner that prioritizes the safety of laboratory personnel, protects the environment, and complies with regulatory standards. Always consult your institution's specific guidelines and EHS office for definitive procedures.
References
Essential Safety and Handling Protocols for the Investigational Compound MK-8970
Disclaimer: A specific Safety Data Sheet (SDS) for MK-8970 is not publicly available. The following guidance is based on established best practices for handling potent, research-grade small molecule compounds in a laboratory setting. Researchers, scientists, and drug development professionals must consult with their institution's Environmental Health and Safety (EHS) department for specific protocols and adhere to all local, state, and federal regulations.
The responsible management of investigational compounds like this compound is critical for ensuring personnel safety, maintaining experimental integrity, and protecting the environment. This document provides a comprehensive framework for the safe handling and disposal of this compound, drawing from general laboratory safety principles for hazardous chemical waste.
Immediate Safety and Handling Precautions
When handling this compound, it is imperative to use appropriate personal protective equipment (PPE). All operations involving the solid compound or its solutions should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or aerosols.[1]
Recommended Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Solid Compound | Tightly sealed safety goggles or a face shield.[2][3] | Chemical-resistant gloves (e.g., Nitrile rubber, with a recommended thickness of ≥ 0.12 mm).[2] | Protective lab coat. | Use in a chemical fume hood. If not possible, a respirator may be required. |
| Preparing Solutions | Tightly sealed safety goggles or a face shield.[2][3] | Chemical-resistant gloves (e.g., Nitrile rubber).[2] | Protective lab coat. | All handling should be performed in a chemical fume hood.[1] |
| Spill Cleanup | Tightly sealed safety goggles and a face shield.[3] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant apron or coveralls. | A respirator with appropriate cartridges may be necessary depending on the spill size and location. |
| Waste Disposal | Tightly sealed safety goggles.[2] | Chemical-resistant gloves.[2] | Protective lab coat. | Not generally required if handling sealed waste containers. |
Operational Plan for Safe Handling
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
1. Engineering Controls:
-
Always handle solid this compound and prepare solutions in a certified chemical fume hood to minimize inhalation risks.[1]
-
Ensure safety showers and eyewash stations are readily accessible.
2. Procedural Controls:
-
Avoid the generation of dust and aerosols.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.[3][4]
-
Wash hands thoroughly after handling the compound, even if gloves were worn.[3][4]
-
Contaminated work clothing should not be allowed out of the workplace.[3]
3. Storage:
-
Store this compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep containers tightly closed.[3]
Disposal Plan for this compound
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1][5] Never dispose of this compound down the drain or in the regular trash.[1]
Step-by-Step Disposal Protocol:
-
Waste Identification and Classification:
-
Waste Segregation and Collection:
-
Collect solid waste in a designated, leak-proof, and chemically compatible container.
-
Collect liquid waste (e.g., solutions in DMSO) in a separate, leak-proof container designed for hazardous liquid waste.
-
Do not mix with other incompatible waste streams.
-
-
Waste Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the chemical name "this compound," and any associated hazard warnings.
-
-
Storage of Waste:
-
Store waste containers in a designated, secure area, away from general laboratory traffic.
-
Keep waste containers closed except when adding waste.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[1]
-
Provide the EHS office with all necessary information about the waste as detailed on the label.
-
Experimental Workflow and Safety
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
